VBIT-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19ClF3N3O3 |
|---|---|
Molecular Weight |
453.85 |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2 |
InChI Key |
RSUJVXBELMZOKK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VBIT-3; VBIT3; VBIT 3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VBIT-3
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: VBIT-3 is a potent inhibitor of apoptosis, acting through the direct modulation of the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).
This guide delineates the molecular mechanism of this compound, a novel small molecule with significant therapeutic potential in apoptosis-associated pathologies such as neurodegenerative and cardiovascular diseases. By targeting VDAC1, this compound effectively curtails the mitochondrial pathway of programmed cell death.
Mechanism of Action: Inhibition of VDAC1 Oligomerization
The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization.[1][2] Under apoptotic stimuli, individual VDAC1 monomers assemble into oligomeric complexes, forming a large channel in the outer mitochondrial membrane. This channel facilitates the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytosol.
This compound directly binds to VDAC1, preventing this self-association of VDAC1 monomers. This inhibitory action effectively preserves the integrity of the outer mitochondrial membrane, blocking the release of Cytochrome c and subsequently halting the downstream caspase activation cascade that culminates in apoptotic cell death.[1][2]
Signaling Pathway of this compound Action
Caption: this compound inhibits apoptosis by preventing the oligomerization of VDAC1.
Quantitative Data
The inhibitory activity and binding affinity of this compound have been quantified in several key experiments.
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Kd) | 31.3 µM | - | Direct binding to VDAC1.[1][2] |
| IC50 (VDAC1 Oligomerization) | 8.8 ± 0.56 µM | HEK-293 | Inhibition of selenite-induced VDAC1 oligomerization.[1] |
| IC50 (Cytochrome c Release) | 6.6 ± 1.03 µM | HEK-293 | Inhibition of selenite-induced Cytochrome c release.[1] |
| IC50 (Apoptosis) | 7.5 ± 0.27 µM | HEK-293 | Inhibition of selenite-induced apoptosis.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research by Ben-Hail et al., 2016.
VDAC1 Oligomerization Assay
This assay assesses the ability of this compound to inhibit the formation of VDAC1 oligomers in response to an apoptotic stimulus.
Caption: Workflow for the VDAC1 oligomerization assay.
Detailed Protocol:
-
Cell Culture: HEK-293 cells were cultured in Dulbecco’s modified Eagle’s medium supplemented with 10% fetal calf serum, 1 mM glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were incubated with varying concentrations of this compound (0.1-10 µM) for 2 hours.
-
Apoptosis Induction: Apoptosis was induced by the addition of 15 µM selenite for 4 hours.
-
Cell Harvesting: Cells were harvested by centrifugation.
-
Cross-linking: The cell pellet was resuspended and incubated with 300 µM of the cross-linking agent ethylene glycol bis(succinimidyl succinate) (EGS) for 15 minutes to stabilize VDAC1 oligomers.
-
SDS-PAGE and Immunoblotting: Cell lysates were subjected to SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was then probed with anti-VDAC1 antibodies to visualize VDAC1 monomers and oligomers.
Cytochrome c Release Assay
This assay measures the amount of Cytochrome c released from the mitochondria into the cytosol, a key indicator of apoptosis.
Caption: Workflow for the Cytochrome c release assay.
Detailed Protocol:
-
Cell Culture and Treatment: HEK-293 cells were cultured and treated with this compound and selenite as described in the VDAC1 oligomerization assay.
-
Cell Lysis and Fractionation: Cells were permeabilized with digitonin to selectively release the cytosolic contents while leaving the mitochondria intact.
-
Centrifugation: The lysate was centrifuged to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Immunoblotting: Both fractions were analyzed by SDS-PAGE and immunoblotting using an anti-Cytochrome c antibody to determine the subcellular localization of Cytochrome c.
Apoptosis Assay
This assay quantifies the percentage of apoptotic cells in a population following treatment with this compound and an apoptosis inducer.
Caption: Workflow for the apoptosis assay.
Detailed Protocol:
-
Cell Culture and Treatment: HEK-293 cells were cultured and treated with this compound and selenite as previously described.
-
Staining: Cells were stained with a mixture of acridine orange and ethidium bromide. Acridine orange stains all cells, while ethidium bromide only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Fluorescence Microscopy: Stained cells were visualized using a fluorescence microscope.
-
Quantification: Apoptotic cells were identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation, and were quantified to determine the percentage of apoptotic cells in the population.
Conclusion
This compound presents a targeted approach to inhibiting apoptosis by directly engaging with VDAC1 and preventing its oligomerization. The data and protocols outlined in this guide provide a comprehensive overview of its mechanism of action, underscoring its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics for a range of apoptosis-driven diseases.
References
- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfuncti… [ouci.dntb.gov.ua]
VBIT-3: A Technical Guide to its Anti-Apoptotic Mechanism via VDAC1 Oligomerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases and cardiovascular conditions. The mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrially-mediated apoptosis. VDAC1 oligomerization is a key step that facilitates the release of pro-apoptotic factors from the mitochondria. This document provides a comprehensive technical overview of VBIT-3, a small molecule inhibitor of VDAC1 oligomerization, and its role in the prevention of apoptosis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of Action: Inhibition of VDAC1 Oligomerization
This compound exerts its anti-apoptotic effects by directly targeting VDAC1, a protein located in the outer mitochondrial membrane that governs the passage of ions and metabolites.[1][2] Under apoptotic stimuli, VDAC1 monomers assemble into oligomers, forming large pores that allow for the release of pro-apoptotic proteins such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][3] This event triggers the caspase cascade, ultimately leading to cell death.
This compound was developed as a derivative of a parent compound, AKOS-022, with modifications designed to enhance its interaction with VDAC1.[1] By binding to VDAC1, this compound prevents its oligomerization, thereby blocking a crucial step in the intrinsic apoptotic pathway.[1][2] This inhibition preserves mitochondrial integrity and prevents the downstream activation of caspases.[1]
Quantitative Efficacy of this compound
The inhibitory effects of this compound on key apoptotic events have been quantified in cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in HEK-293 cells.
| Parameter | IC50 (µM) | Cell Line |
| VDAC1 Oligomerization | 8.8 ± 0.56 | HEK-293 |
| Cytochrome c Release | 6.6 ± 1.03 | HEK-293 |
| Apoptosis | 7.5 ± 0.27 | HEK-293 |
Data sourced from MedChemExpress, citing Ben-Hail D, et al.[2]
Additionally, the binding affinity (Kd) of this compound to VDAC1 has been determined to be 31.3 µM.[2] It is noteworthy that a related compound, VBIT-4, has demonstrated even greater potency in inhibiting these processes.[1]
Signaling Pathway of this compound Mediated Apoptosis Inhibition
The signaling cascade through which this compound prevents apoptosis is centered on the mitochondrion. The following diagram illustrates this pathway.
Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.
Experimental Protocols
Cell Culture and Induction of Apoptosis
-
Cell Line: Human Embryonic Kidney (HEK-293) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Apoptosis: Apoptosis can be induced by treating the cells with various agents such as selenite or staurosporine (STS).[1] The specific concentration and incubation time will depend on the experimental goals.
VDAC1 Oligomerization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is used to monitor the proximity of VDAC1 monomers, indicating oligomerization.
-
Transfection: Co-transfect HEK-293 cells with two plasmids, one encoding VDAC1 fused to Renilla luciferase (RLuc) and the other encoding VDAC1 fused to a yellow fluorescent protein (YFP) variant.
-
Treatment: After 24-48 hours, treat the cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound.
-
BRET Measurement: Add the RLuc substrate (e.g., coelenterazine h) and measure the light emission at the wavelengths corresponding to RLuc (donor) and YFP (acceptor).
-
Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of this compound indicates inhibition of VDAC1 oligomerization.[1]
Cytochrome c Release Assay (Immunofluorescence)
This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Plating: Seed HEK-293 cells on glass coverslips in a multi-well plate.
-
Treatment: Induce apoptosis and treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody. A mitochondrial marker (e.g., MitoTracker) can be used for co-localization.
-
Imaging: Visualize the cells using a fluorescence microscope. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern, while in healthy or this compound-treated cells, it will co-localize with the mitochondria.
-
Quantification: The percentage of cells showing cytochrome c release can be quantified.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]
-
Cell Collection: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.[4][5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to assess the anti-apoptotic activity of this compound.
Caption: Workflow for evaluating this compound's anti-apoptotic effects.
Conclusion and Future Directions
This compound represents a targeted approach to preventing apoptosis by inhibiting VDAC1 oligomerization. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research could focus on optimizing the structure of this compound to enhance its binding affinity and potency, evaluating its efficacy in various in vivo models of diseases characterized by excessive apoptosis, and exploring its potential in combination therapies. The continued exploration of VDAC1 inhibitors like this compound holds significant promise for the development of novel treatments for a range of debilitating diseases.
References
- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech.illinois.edu [biotech.illinois.edu]
VBIT-3: A Technical Guide to its Role in Mitigating Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic diseases. A key event in the progression of mitochondrial dysfunction is the initiation of mitochondrion-mediated apoptosis, a process intricately regulated by proteins on the outer mitochondrial membrane. The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of apoptosis. Under cellular stress, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space. This whitepaper provides a comprehensive technical overview of VBIT-3, a small molecule inhibitor of VDAC1 oligomerization. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways, establishing this compound as a significant tool for both research and potential therapeutic development in the context of apoptosis-associated mitochondrial dysfunction.
The Role of VDAC1 in Mitochondrial Function and Apoptosis
VDAC1 is the most abundant protein in the outer mitochondrial membrane and serves as the primary gatekeeper for the passage of ions, metabolites (such as ATP/ADP), and other small molecules between the mitochondria and the cytosol.[1][2] This function is crucial for maintaining cellular energy homeostasis.
However, in response to apoptotic stimuli, VDAC1's role shifts dramatically. It transitions from a monomeric channel facilitating metabolic exchange to an oligomeric pore.[3][4] This VDAC1 oligomer is believed to form a large channel that allows for the release of mitochondrial pro-apoptotic proteins, most notably cytochrome c, into the cytosol.[3][5] The release of cytochrome c is a pivotal "point of no return" in the intrinsic apoptosis pathway, as it triggers the activation of the caspase cascade, leading to orchestrated cell death.[6] Therefore, the inhibition of VDAC1 oligomerization presents a promising therapeutic strategy to prevent apoptosis and protect against mitochondrial dysfunction.[3]
This compound: Mechanism of Action
This compound is a novel small molecule inhibitor designed to specifically target and prevent the oligomerization of VDAC1.[1][5][7] By directly interacting with VDAC1, this compound prevents the conformational changes required for multiple VDAC1 units to assemble into the large, pro-apoptotic pore.[3][8]
The primary consequences of this compound's inhibition of VDAC1 oligomerization include:
-
Inhibition of Apoptosis: By blocking the primary exit route for cytochrome c, this compound effectively halts the progression of the intrinsic apoptotic pathway.[3][5]
-
Preservation of Mitochondrial Integrity: this compound helps maintain mitochondrial homeostasis by preventing the downstream effects of apoptosis induction. This includes the restoration of dissipated mitochondrial membrane potential (ΔΨm) and a reduction in the production of reactive oxygen species (ROS).[3][8]
-
Regulation of Calcium Homeostasis: VDAC1 is also involved in calcium transport across the outer mitochondrial membrane.[8] By modulating VDAC1, this compound helps prevent the disruption of intracellular Ca2+ levels that is often associated with apoptotic signaling.[3][8]
Quantitative Data Summary
The efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics reported in the literature.
| Parameter | Value | Assay Context | Reference |
| Binding Affinity (Kd) | 31.3 µM | Interaction with VDAC1 | [5][7] |
| IC₅₀ Values | Inhibition in HEK-293 Cells | ||
| VDAC1 Oligomerization | 8.8 ± 0.56 µM | Selenite-induced apoptosis model | [5] |
| Cytochrome c Release | 6.6 ± 1.03 µM | Selenite-induced apoptosis model | [5] |
| Apoptosis | 7.5 ± 0.27 µM | Selenite-induced apoptosis model | [5] |
Signaling Pathways and this compound Intervention
The following diagrams, generated using the DOT language, illustrate the VDAC1-mediated apoptotic pathway and the mechanism by which this compound confers protection.
Caption: VDAC1-mediated apoptosis pathway and this compound's point of inhibition.
Caption: this compound's protective effects on mitochondrial function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols outline the key experiments used to characterize the activity of this compound.
Assessment of VDAC1 Oligomerization
-
Principle: To quantify the extent of VDAC1 oligomerization in cells treated with an apoptotic stimulus in the presence or absence of this compound. This is often achieved using cross-linking agents followed by immunoblotting.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK-293) and grow to desired confluency. Pre-incubate cells with this compound (e.g., 1-15 µM for 2 hours) before inducing apoptosis with a known agent (e.g., selenite).
-
Mitochondria Isolation: Harvest cells and isolate mitochondria-enriched heavy membrane fractions via differential centrifugation.
-
Cross-linking: Resuspend the mitochondrial pellet in a suitable buffer and add a chemical cross-linker (e.g., EGS, ethylene glycol bis(succinimidyl succinate)) to cross-link proteins in close proximity. Incubate on ice.
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
SDS-PAGE and Western Blot: Lyse the cross-linked mitochondria and separate the proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands, allowing for quantification.
-
Measurement of Cytochrome c Release
-
Principle: To determine the amount of cytochrome c released from the mitochondria into the cytosol, indicating a loss of outer mitochondrial membrane integrity.
-
Methodology:
-
Cell Treatment: Treat cells with the apoptotic stimulus with and without this compound pre-treatment as described above.
-
Cell Fractionation: Harvest cells and gently lyse the plasma membrane using a digitonin-based buffer, which selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact.
-
Separation: Centrifuge the lysate at high speed to pellet the mitochondria and other heavy organelles. The resulting supernatant is the cytosolic fraction.
-
Western Blot: Analyze the protein concentration of the cytosolic fraction. Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer to a membrane and probe with a primary antibody against cytochrome c. An increase in the cytosolic cytochrome c band indicates its release from the mitochondria.
-
Apoptosis Assay via Flow Cytometry
-
Principle: To quantify the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Methodology:
-
Cell Treatment: Treat cells as previously described.
-
Staining: Harvest cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. The cell population can be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: To assess mitochondrial health by measuring the electrochemical potential across the inner mitochondrial membrane. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction.
-
Methodology:
-
Cell Treatment: Treat cells as previously described.
-
Staining: Add a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to the cell culture medium and incubate. TMRM accumulates in active mitochondria with a high membrane potential.
-
FACS Analysis: Harvest the cells and analyze their fluorescence intensity using a flow cytometer. A decrease in TMRM fluorescence indicates dissipation of the mitochondrial membrane potential.[3]
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: To quantify the levels of intracellular or mitochondrial ROS, which are often elevated during oxidative stress and apoptosis.
-
Methodology:
-
Cell Treatment: Treat cells as previously described.
-
Staining: Load the cells with a ROS-sensitive fluorescent probe. For general intracellular ROS, DCFDA (2',7'-dichlorodihydrofluorescein diacetate) can be used. For mitochondrial-specific superoxide, MitoSOX Red is commonly used.
-
Incubation: Incubate cells to allow the probe to be taken up and deacetylated (for DCFDA) or to accumulate in the mitochondria (for MitoSOX).
-
FACS Analysis: Harvest the cells and measure the fluorescence intensity by flow cytometry. An increase in fluorescence corresponds to higher levels of ROS.[3][8]
-
Conclusion and Future Directions
This compound represents a targeted approach to mitigating mitochondrial dysfunction by specifically inhibiting VDAC1 oligomerization. The data clearly demonstrate its ability to prevent key steps in the apoptotic cascade, including cytochrome c release and the subsequent execution of cell death. Furthermore, its protective effects extend to the preservation of mitochondrial membrane potential and the reduction of oxidative stress. The detailed protocols provided herein offer a robust framework for researchers to investigate the role of VDAC1 in various pathological contexts and to evaluate the efficacy of this compound and similar molecules. While no clinical trials for this compound are currently listed, its well-defined mechanism of action and proven efficacy in preclinical models make VDAC1 inhibitors a compelling class of compounds for further development in the treatment of diseases characterized by excessive apoptosis and mitochondrial impairment.[3][9][10][11]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial VDAC1 oligomerization alleviates apoptosis and necroptosis of retinal neurons following OGD/R injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drp1 regulates mitochondrial dysfunction and dysregulated metabolism in ischemic injury via Clec16a-, BAX-, and GSH- pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. mdpi.com [mdpi.com]
- 9. vbivaccines.com [vbivaccines.com]
- 10. Investigational COVID-19 therapeutics to be evaluated in large clinical trials | National Institutes of Health (NIH) [nih.gov]
- 11. ⦠[clinicaltrials.vrtx.com]
VBIT-3 for Cardiovascular Disease Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiovascular diseases remain a leading cause of global mortality, with apoptosis, or programmed cell death, of cardiomyocytes playing a critical role in the pathophysiology of conditions such as myocardial infarction and heart failure.[1] The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its central role in mediating mitochondrial-driven apoptosis.[2] VBIT-3, a small molecule inhibitor of VDAC1 oligomerization, presents a potential therapeutic strategy to mitigate cardiomyocyte death in cardiovascular diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in cardiovascular disease research, supported by available data and detailed experimental protocols.
Introduction: The Role of VDAC1 in Cardiovascular Disease
The voltage-dependent anion channel 1 (VDAC1) is a crucial regulator of mitochondrial function. It governs the flux of ions and metabolites between the mitochondria and the cytosol and is a key player in the initiation of apoptosis.[3][4] In pathological cardiac conditions, such as myocardial infarction and chronic ventricular dysfunction, VDAC1 is significantly overexpressed.[3] This upregulation is associated with increased cardiomyocyte damage.[3]
Under cellular stress, VDAC1 monomers can oligomerize to form a large channel in the outer mitochondrial membrane. This channel facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby triggering the caspase cascade and leading to apoptosis.[5] Therefore, inhibiting VDAC1 oligomerization is a rational therapeutic approach to prevent cardiomyocyte death in the context of cardiovascular disease.
This compound: A VDAC1 Oligomerization Inhibitor
This compound is a small molecule designed to specifically inhibit the oligomerization of VDAC1.[6] By preventing the formation of the VDAC1 pore, this compound blocks the release of apoptogenic factors and protects against mitochondrial dysfunction.[2] While much of the direct experimental work has been conducted with its more potent analog, VBIT-4, the foundational mechanism and therapeutic potential are shared.[5] Studies on VBIT-4 have demonstrated its efficacy in reducing atrial fibrosis in a rat model of hyperaldosteronism, providing a strong rationale for investigating this compound in various cardiovascular disease models.[3]
Mechanism of Action
The proposed mechanism of action for this compound in preventing apoptosis is centered on its ability to bind to VDAC1 and inhibit its self-assembly into oligomers.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound from in vitro studies.
| Parameter | Value | Cell Line | Description | Reference |
| Binding Affinity (Kd) | 31.3 µM | - | Dissociation constant for this compound binding to VDAC1. | [6] |
| IC50 (VDAC1 Oligomerization) | 8.8 ± 0.56 µM | HEK-293 | Concentration of this compound that inhibits 50% of VDAC1 oligomerization. | [6] |
| IC50 (Cytochrome c Release) | 6.6 ± 1.03 µM | HEK-293 | Concentration of this compound that inhibits 50% of Cytochrome c release from mitochondria. | [6] |
| IC50 (Apoptosis) | 7.5 ± 0.27 µM | HEK-293 | Concentration of this compound that inhibits 50% of apoptosis. | [6] |
Experimental Protocols for Cardiovascular Research
While specific studies of this compound in cardiovascular models are not yet widely published, its mechanism of action suggests its utility in various experimental paradigms. Below are detailed protocols for key cardiovascular disease models where this compound could be evaluated.
In Vitro Model of Ischemia-Reperfusion Injury in Cardiomyocytes
This protocol is designed to assess the protective effects of this compound against cell death in cultured cardiomyocytes subjected to simulated ischemia-reperfusion (I/R) injury.
Methodology:
-
Cell Culture: Isolate primary cardiomyocytes from neonatal rats or use a suitable cardiomyocyte cell line (e.g., H9c2). Culture the cells in appropriate media until they form a confluent monolayer.
-
This compound Pre-treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture media. Incubate the cells with this compound or vehicle control for a specified period (e.g., 1-2 hours) before inducing ischemia.
-
Simulated Ischemia: Replace the culture medium with a glucose-free, hypoxic buffer (e.g., saturated with 95% N2 / 5% CO2). Place the cells in a hypoxic chamber for a duration sufficient to induce cell injury (e.g., 2-4 hours).
-
Reperfusion: Remove the hypoxic buffer and replace it with standard, oxygenated culture medium containing glucose. Return the cells to a normoxic incubator for a reperfusion period (e.g., 12-24 hours).
-
Assessment of Cell Viability and Apoptosis:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell death.
-
TUNEL Staining: Use the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation characteristic of apoptosis.
-
Caspase-3 Activity Assay: Measure the activity of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.
-
In Vivo Model of Myocardial Infarction
This protocol outlines the procedure for evaluating the efficacy of this compound in reducing infarct size and preserving cardiac function in a rodent model of myocardial infarction (MI).
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal and perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.
-
-
This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point relative to LAD ligation (e.g., just before or immediately after).
-
Post-operative Care and Monitoring: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Assessment of Cardiac Function and Infarct Size (at a specified time point, e.g., 24 hours or 28 days post-MI):
-
Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.
-
Histological Analysis:
-
Excise the hearts and section them.
-
Stain the sections with Triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) myocardium.
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
-
Future Directions and Conclusion
This compound holds considerable promise as a therapeutic agent for cardiovascular diseases characterized by excessive apoptosis. Its targeted mechanism of inhibiting VDAC1 oligomerization offers a specific approach to protecting cardiomyocytes from cell death. The experimental protocols outlined in this guide provide a framework for researchers to investigate the potential of this compound in clinically relevant models of cardiovascular disease.
Future studies should focus on:
-
Evaluating the efficacy of this compound in large animal models of cardiovascular disease.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound.
-
Exploring the potential for combination therapies with other cardioprotective agents.
References
- 1. Apoptosis in Cardiovascular Diseases: Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. VDAC1 in the diseased myocardium and the effect of VDAC1-interacting compound on atrial fibrosis induced by hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Gatekeeper of Mitochondrial-Mediated Apoptosis: An In-depth Technical Guide to the Function of VDAC1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Voltage-Dependent Anion Channel 1 (VDAC1) is a pivotal protein in the outer mitochondrial membrane, acting as a primary regulator of metabolic exchange between the mitochondria and the cytosol.[1] Beyond its canonical role in cellular metabolism, VDAC1 has emerged as a critical player in the intrinsic pathway of apoptosis.[2][3] This technical guide provides a comprehensive overview of the multifaceted function of VDAC1 in programmed cell death, detailing its molecular mechanisms, key protein interactions, and the experimental methodologies used to elucidate its role. By presenting quantitative data in a structured format and visualizing complex signaling pathways, this document serves as an essential resource for researchers and professionals in drug development seeking to understand and target VDAC1-mediated apoptosis.
The Core Mechanism: VDAC1 Oligomerization and Pore Formation
Under normal physiological conditions, VDAC1 primarily exists as a monomer or dimer, facilitating the transport of ions and metabolites across the outer mitochondrial membrane.[2][4] However, upon receiving apoptotic stimuli, VDAC1 undergoes a significant conformational change, leading to its oligomerization.[5][6] This process is a cornerstone of its pro-apoptotic function.
The oligomerization of VDAC1 is proposed to form a large, protein-permeable pore in the outer mitochondrial membrane.[3] This channel is sufficiently large to allow the passage of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1][7] The release of cytochrome c is a point of no return in the apoptotic cascade, as it triggers the formation of the apoptosome and the subsequent activation of caspases, leading to controlled cell dismantling.[7]
Several apoptotic inducers have been shown to trigger VDAC1 oligomerization, including staurosporine (STS), cisplatin, and reactive oxygen species (ROS).[5][6] The extent of oligomerization often correlates with the progression of apoptosis.
Quantitative Data on VDAC1 Function in Apoptosis
The following tables summarize key quantitative data from various studies, illustrating the central role of VDAC1 in apoptosis.
| Condition | Cell Line | Fold Increase in VDAC1 Expression | Reference |
| Cisplatin Treatment (30 µM, 16h) | HeLa | ~2.5 | [8] |
| Arbutin Treatment | A375 Human Malignant Melanoma | Not specified, but noted as "over-expression" | [9] |
| Prednisolone Treatment | Acute Lymphoblastic Leukemia (ALL) | Not specified, but noted as "up-regulation" | [9] |
| Somatostatin Treatment | LNCaP Prostate Cancer | Not specified, but noted as "up-regulation" | [9] |
Table 1: Induction of VDAC1 Expression by Apoptotic Stimuli. This table highlights the upregulation of VDAC1 expression in response to various apoptotic inducers.
| Condition | Cell Line | Parameter | Observation | Reference |
| VDAC1 Overexpression | U-937 | Apoptotic Cell Death | 80% | [10] |
| VDAC1 Silencing (H2O2 treatment) | HeLa | Change in Apoptotic Cells | 20 ± 4.1% decrease | [11] |
| VDAC2 Silencing (H2O2 treatment) | HeLa | Change in Apoptotic Cells | -44.4 ± 6.8% increase (pro-survival) | [11] |
Table 2: Impact of VDAC1 Expression Levels on Cell Viability. This table demonstrates the direct correlation between VDAC1 levels and the propensity of cells to undergo apoptosis.
| Condition | Measurement | Value | Reference |
| Native VDAC1 in 1 M KCl | Single-channel conductance | ~4 nS | [12] |
| Bcl-2 interaction with VDAC1 | Reduction in channel conductance | Not specified, but observed | [4] |
| E72Q-mVDAC1 mutant | HK-I and Ruthenium Red effect on conductance | No reduction observed | [10] |
| CaCl2 gradient (300/150 mM, cis/trans) | Relative conductance of Cl-/Ca2+ | 2:1 | [3] |
Table 3: VDAC1 Channel Conductance Properties. This table provides insights into the electrophysiological characteristics of the VDAC1 channel and its modulation by interacting proteins.
Signaling Pathways in VDAC1-Mediated Apoptosis
VDAC1's function in apoptosis is intricately regulated by its interactions with the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][13]
Pro-Apoptotic Interactions
Pro-apoptotic proteins like Bax can interact with VDAC1, potentially forming a hetero-oligomeric complex that facilitates cytochrome c release.[13][14] The precise nature of this interaction is still under investigation, with some studies suggesting a direct binding and others proposing an indirect influence on VDAC1 oligomerization.
Anti-Apoptotic Interactions
Anti-apoptotic proteins such as Bcl-2 and Bcl-xL can bind to VDAC1, inhibiting its pro-apoptotic activities.[4][15] This interaction is thought to prevent VDAC1 oligomerization and the subsequent release of cytochrome c, thereby promoting cell survival.[13] The N-terminal region of VDAC1 has been identified as a key domain for these interactions.[4][14]
Caption: VDAC1 at the crossroads of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of VDAC1 in apoptosis.
VDAC1 Oligomerization Assay (Chemical Cross-linking)
This protocol details the detection of VDAC1 oligomers in cultured cells following the induction of apoptosis.
Materials:
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, Cisplatin)
-
Phosphate-buffered saline (PBS)
-
Cross-linking reagent (e.g., EGS - Ethylene glycol bis(succinimidyl succinate))
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Anti-VDAC1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired apoptosis-inducing agent for the specified time and concentration. Include an untreated control group.[5]
-
Cell Harvest and Washing: Harvest the cells by scraping or trypsinization and collect them by centrifugation. Wash the cell pellet twice with ice-cold PBS.
-
Cross-linking: Resuspend the cell pellet in PBS at a concentration of 2.5 to 3 mg/ml. Add the cross-linking reagent (e.g., EGS to a final concentration of 250-300 µM) and incubate at 30°C for 15 minutes.[5] Quench the reaction according to the manufacturer's instructions.
-
Cell Lysis: Pellet the cross-linked cells and lyse them in lysis buffer containing protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for VDAC1. Following washing, incubate with an HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescence substrate and an imaging system. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.
Caption: Workflow for VDAC1 oligomerization assay.
Cytochrome c Release Assay (Western Blot)
This protocol describes the detection of cytochrome c in the cytosolic fraction of cells undergoing apoptosis.
Materials:
-
Cell culture materials
-
Apoptosis-inducing agent
-
PBS
-
Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors)
-
Dounce tissue grinder
-
Mitochondrial Extraction Buffer Mix[16]
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c primary antibody
-
Anti-COX IV or other mitochondrial marker primary antibody (for fractionation control)
-
Anti-GAPDH or other cytosolic marker primary antibody (for fractionation control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Induce Apoptosis: Treat cultured cells (approximately 5 x 10^7 cells) with an apoptosis-inducing agent. Maintain an untreated control group.[16]
-
Cell Harvesting and Washing: Collect cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cells with 10 ml of ice-cold PBS and centrifuge again.[16]
-
Cytosolic Fractionation: Resuspend the cell pellet in 1 ml of ice-cold 1X Cytosol Extraction Buffer Mix. Incubate on ice for 10-15 minutes.[16]
-
Homogenization: Homogenize the cells using a pre-chilled Dounce tissue grinder on ice (30-50 passes).
-
Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Mitochondrial Fraction (Optional but Recommended): Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer Mix.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting on the cytosolic and mitochondrial fractions. Probe the membrane with antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH) to confirm proper fractionation and to quantify the amount of released cytochrome c.[16][17]
VDAC1 Channel Conductance Measurement (Planar Lipid Bilayer)
This protocol outlines the method for measuring the ion channel activity of purified VDAC1.
Materials:
-
Purified VDAC1 protein
-
Planar lipid bilayer apparatus
-
Teflon cuvette with a small aperture
-
Lipid solution (e.g., 1% DPhPC in n-decane)[12]
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 6.0)[12]
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: "Paint" the lipid solution across the aperture in the Teflon cuvette, separating two chambers (cis and trans) filled with electrolyte solution, to form a stable lipid bilayer.[12]
-
Protein Reconstitution: Add a small amount of purified VDAC1 protein to the cis chamber. The protein will spontaneously insert into the lipid bilayer.
-
Electrophysiological Recording: Apply a voltage across the bilayer using the Ag/AgCl electrodes and a voltage-clamp amplifier. Record the resulting ion current flowing through the VDAC1 channels.[18]
-
Data Analysis: Analyze the current recordings to determine the single-channel conductance, voltage-dependence, and the effects of potential modulators (e.g., Bcl-2 family proteins). The conductance (G) can be calculated from the current (I) and voltage (V) using Ohm's law (G = I/V).[3]
VDAC1 as a Therapeutic Target
Given its central role in apoptosis, VDAC1 has emerged as a promising target for novel anti-cancer therapies.[4] Strategies being explored include:
-
Inducing VDAC1 oligomerization: Small molecules that promote VDAC1 oligomerization could selectively induce apoptosis in cancer cells, which often overexpress VDAC1.[3]
-
Disrupting VDAC1-HK interactions: The interaction of hexokinase (HK) with VDAC1 is known to inhibit apoptosis.[13] Developing drugs that disrupt this interaction could sensitize cancer cells to chemotherapy.
-
Targeting VDAC1 with peptides: Peptides derived from the N-terminal region of VDAC1 or from proteins that interact with VDAC1 can be used to modulate its apoptotic function.[19]
Conclusion
VDAC1 stands as a critical regulator at the intersection of cellular metabolism and apoptosis. Its ability to switch from a metabolite transporter to a key component of the cell death machinery through oligomerization and interaction with Bcl-2 family proteins makes it a complex and fascinating subject of study. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of VDAC1 in apoptosis and to explore its potential as a therapeutic target. A deeper understanding of VDAC1's function will undoubtedly pave the way for innovative strategies to combat diseases characterized by deregulated apoptosis, such as cancer and neurodegenerative disorders.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]
- 10. The voltage-dependent anion channel-1 modulates apoptotic cell death. | Sigma-Aldrich [merckmillipore.com]
- 11. VDAC1 selectively transfers apoptotic Ca2+ signals to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Gating Behavior of the Human Integral Membrane Protein VDAC1 in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Interaction between Bcl-xL and the Voltage-dependent Anion Channel (VDAC) Promotes Mitochondrial Ca2+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. VDAC1: from structure to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
VBIT-3: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VBIT-3 is a cell-permeable inhibitor of the voltage-dependent anion channel 1 (VDAC1).[1][2][3] VDAC1 is a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, and plays a crucial role in mitochondria-mediated apoptosis.[4] During apoptosis, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][5][6] this compound exerts its anti-apoptotic effect by directly binding to VDAC1 and inhibiting its oligomerization.[1][2][5] This prevents the subsequent release of cytochrome c and downstream activation of the caspase cascade, ultimately protecting cells from apoptotic death.[1][5] These characteristics make this compound a valuable tool for studying the role of VDAC1 in apoptosis and a potential therapeutic agent for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[2][5]
Quantitative Data
The inhibitory activity of this compound has been quantified in human embryonic kidney (HEK-293) cells. The following table summarizes the key performance metrics of this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (VDAC1 Oligomerization Inhibition) | HEK-293 | 8.8 ± 0.56 µM | [1][2] |
| IC₅₀ (Cytochrome c Release Inhibition) | HEK-293 | 6.6 ± 1.03 µM | [1][2] |
| IC₅₀ (Apoptosis Inhibition) | HEK-293 | 7.5 ± 0.27 µM | [1][2] |
| Binding Affinity (Kd) for VDAC1 | Not Applicable | 31.3 µM | [2] |
Signaling Pathway
This compound targets the VDAC1 protein to inhibit the intrinsic pathway of apoptosis. The diagram below illustrates the signaling cascade and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. Oligomerization of the mitochondrial protein VDAC1: from structure to function and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Fluorogenic Caspase-3/7 Activity Assay for Apoptosis Detection
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens in healthy cells and are activated through proteolytic cleavage in response to pro-apoptotic signals. They function as initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-7) of the apoptotic cascade.[1][2]
Caspase-3 and caspase-7 are the primary executioner caspases, acting as the central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Once activated, they cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing.[1][3] Therefore, measuring the activity of caspase-3 and caspase-7 is a reliable and widely used method for quantifying apoptosis.
A Note on VBIT-3: It is important to clarify that this compound is not a component of a caspase-3/7 activity assay. Instead, this compound is an inhibitor of apoptosis .[4] It functions by targeting the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane, preventing its oligomerization.[4][5][6] This inhibition blocks the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby preventing the activation of the caspase cascade.[5] this compound and similar molecules are valuable research tools for studying the role of VDAC1 in cell death and as potential therapeutics for diseases associated with excessive apoptosis.[4][5][6]
Assay Principle
This protocol describes a homogeneous, fluorescence-based assay for detecting caspase-3 and caspase-7 activity in live cells or cell lysates. The assay utilizes a non-fluorescent substrate that contains the DEVD (Asp-Glu-Val-Asp) tetrapeptide sequence, which is the specific recognition motif for caspase-3 and caspase-7.[7][8] This DEVD sequence is coupled to a DNA-binding dye.
In healthy, non-apoptotic cells, the substrate is unable to bind to DNA and does not fluoresce. When apoptosis is induced, activated caspase-3 and caspase-7 cleave the DEVD peptide, releasing the high-affinity DNA dye.[8][9] The dye then translocates to the nucleus, binds to DNA, and emits a bright green or blue fluorescent signal, which is directly proportional to the level of caspase-3/7 activity in the sample.[7][9] The signal can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Visualized Signaling Pathway and Workflow
Caption: Intrinsic pathway of apoptosis leading to caspase-3/7 activation.
Caption: General experimental workflow for a plate-based caspase-3/7 assay.
Experimental Protocol
This protocol is a general guideline for a fluorescence microplate reader-based assay. Volumes and concentrations may need to be optimized for specific cell types and experimental conditions.
Materials
-
Cells of interest
-
96-well, black, clear-bottom microplate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis-inducing agent (e.g., Staurosporine, as a positive control)
-
Vehicle control (e.g., DMSO)
-
Caspase-3/7 Substrate Reagent (containing a DEVD-based fluorogenic substrate)
-
Cell Lysis Buffer (required for endpoint assays with cell lysates)
-
Fluorescence microplate reader with appropriate filters (e.g., Excitation ~490 nm, Emission ~520 nm)
Methodology
1. Cell Plating: a. Harvest and count cells. Resuspend cells in complete culture medium to the desired density. b. Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate. A typical seeding density is between 10,000 to 25,000 cells per well. c. Include wells for "no-cell" controls (medium only) to determine background fluorescence. d. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
2. Induction of Apoptosis: a. Prepare serial dilutions of your test compound and a positive control (e.g., 1 µM Staurosporine). Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the test compounds). b. Carefully remove the culture medium from the wells. c. Add 100 µL of medium containing the test compounds, positive control, or vehicle control to the appropriate wells. d. Incubate the plate for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO₂. The optimal incubation time will vary depending on the cell type and the apoptosis inducer.
3. Assay Procedure (Live-Cell Format): a. Prepare the Caspase-3/7 Substrate Reagent according to the manufacturer's instructions. This typically involves diluting a concentrated stock into an appropriate assay buffer or culture medium. b. At the end of the treatment incubation period, add 100 µL of the prepared Caspase-3/7 Substrate Reagent directly to each well containing 100 µL of medium. Mix gently by tapping the plate. c. Incubate the plate at room temperature for 30 to 60 minutes, protected from light. d. Proceed to data acquisition.
4. Data Acquisition: a. Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex: 490 nm, Em: 520 nm). b. Measure the fluorescence intensity from each well.
5. Data Analysis: a. Subtract the average fluorescence value of the "no-cell" control wells from all other wells to correct for background fluorescence. b. Determine the fold-change in caspase-3/7 activity by normalizing the fluorescence values of the treated wells to the average fluorescence of the vehicle control wells. c. Plot the results as a bar graph (fold change vs. treatment) or as a dose-response curve.
Data Presentation
The following table presents example data from a caspase-3/7 activity assay performed on HeLa cells treated with the apoptosis inducer Staurosporine for 6 hours.
| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | Fold Change vs. Vehicle |
| Untreated Control | 0 | 1,250 | 98 | 0.98 |
| Vehicle Control | 0 (0.1% DMSO) | 1,280 | 115 | 1.00 |
| Staurosporine | 0.25 | 3,840 | 250 | 3.00 |
| Staurosporine | 0.50 | 7,650 | 510 | 5.98 |
| Staurosporine | 1.00 | 14,200 | 980 | 11.09 |
| Staurosporine | 2.00 | 15,100 | 1,050 | 11.80 |
RFU = Relative Fluorescence Units Data is hypothetical and for illustrative purposes only.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Caspase-3/7 activity assay [bio-protocol.org]
Application Notes and Protocols: Measuring Apoptosis Inhibition by VBIT-3 using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[1] This assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled or biotinylated dUTPs, allowing for the quantification of apoptotic cells.[2][3]
VBIT-3 is a novel small molecule inhibitor of apoptosis.[4] It functions by targeting the Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane that plays a crucial role in the intrinsic apoptotic pathway.[4][5] this compound prevents the oligomerization of VDAC1, a key step in the release of pro-apoptotic factors like cytochrome c from the mitochondria.[4][5] By inhibiting VDAC1 oligomerization, this compound effectively blocks the downstream cascade of events leading to apoptosis.
These application notes provide a detailed protocol for utilizing the TUNEL assay to measure the apoptosis-inhibiting activity of this compound in a cell-based model.
Principle of the Assay
The experimental design involves inducing apoptosis in a suitable cell line using a known chemical inducer. The cells are then co-treated with varying concentrations of this compound. The extent of apoptosis is subsequently quantified using a fluorescent TUNEL assay. A reduction in the number of TUNEL-positive cells in the presence of this compound indicates its anti-apoptotic activity.
Data Presentation
The inhibitory effect of this compound on apoptosis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in inhibiting apoptosis and related upstream events in HEK-293 cells.
| Parameter | Cell Line | Apoptosis Inducer | IC50 of this compound (µM) | Reference |
| Apoptosis Inhibition | HEK-293 | Selenite | 7.5 ± 0.27 | [4] |
| VDAC1 Oligomerization Inhibition | HEK-293 | Selenite | 8.8 ± 0.56 | [4] |
| Cytochrome c Release Inhibition | HEK-293 | Selenite | 6.6 ± 1.03 | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.
Caption: Workflow for measuring this compound's anti-apoptotic effect.
Experimental Protocols
This protocol is designed for adherent cells (e.g., HEK-293) cultured in 96-well plates suitable for imaging.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Apoptosis Inducer: Sodium Selenite (e.g., 15 µM final concentration)
-
Apoptosis Inhibitor: this compound (dissolved in DMSO, tested at a range of concentrations, e.g., 0.1 - 20 µM)
-
Positive Control (for TUNEL assay): DNase I
-
Negative Control: Vehicle (DMSO) treated cells
-
TUNEL Assay Kit: A commercial fluorescence-based kit is recommended (e.g., kits with FITC- or TMR red-dUTP).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
96-well imaging plates
Procedure
-
Cell Seeding:
-
Seed HEK-293 cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Treatment:
-
Prepare dilutions of this compound in culture medium.
-
Prepare the apoptosis inducer (e.g., Sodium Selenite) in culture medium at the desired final concentration.
-
Experimental Wells: Aspirate the old medium and add medium containing both the apoptosis inducer and the desired concentration of this compound.
-
Positive Control (Apoptosis): Add medium containing only the apoptosis inducer.
-
Negative Control (Vehicle): Add medium containing the vehicle (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Incubate the plate for the required time to induce apoptosis (e.g., 4-6 hours with 15 µM Selenite for HEK-293 cells).
-
-
Cell Fixation and Permeabilization:
-
Carefully aspirate the medium from all wells.
-
Gently wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells twice with PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells twice with PBS.
-
-
TUNEL Staining (follow the manufacturer's protocol of your chosen kit):
-
Positive Control (DNase I treatment): In a separate well of untreated, fixed, and permeabilized cells, add DNase I solution according to the kit's instructions to induce DNA breaks. This will serve as a positive control for the TUNEL reaction itself.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and the fluorescently labeled dUTPs.
-
Add the TUNEL reaction mixture to all wells (except the negative control for the TUNEL reaction, which should receive the label solution without the TdT enzyme).
-
Incubate the plate in a humidified, dark chamber at 37°C for 60 minutes.
-
-
Nuclear Counterstaining:
-
Aspirate the TUNEL reaction mixture and wash the cells three times with PBS.
-
Add 100 µL of DAPI solution to each well and incubate for 5-10 minutes at room temperature in the dark.
-
Aspirate the DAPI solution and wash the cells twice with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Imaging and Data Analysis:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Capture images of the DAPI channel (blue, for total nuclei) and the TUNEL channel (e.g., green for FITC or red for TMR red).
-
Quantify the number of TUNEL-positive nuclei (apoptotic cells) and the total number of nuclei (DAPI-stained) in several fields of view for each well.
-
Calculate the percentage of apoptotic cells for each condition:
-
% Apoptosis = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100
-
-
Plot the percentage of apoptosis against the concentration of this compound to determine the IC50 value.
-
Troubleshooting and Considerations
-
High Background: Incomplete washing, over-fixation, or excessive permeabilization can lead to high background staining. Optimize these steps for your specific cell line.
-
No Signal in Positive Control: This could indicate a problem with the TUNEL reagents (e.g., inactive TdT enzyme) or insufficient DNA fragmentation. Ensure the DNase I treatment is effective.
-
Cell Detachment: Apoptotic cells can detach from the plate. Be gentle during washing steps to minimize cell loss.
-
Necrosis vs. Apoptosis: The TUNEL assay can also label necrotic cells, although typically to a lesser extent. It is advisable to confirm apoptosis through other methods, such as Annexin V staining or caspase activity assays, especially when high levels of cell death are observed.[6]
References
- 1. Inhibition of VDAC1 Rescues Aβ1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
VBIT-3: A Potent Inhibitor of Mitochondrial Permeability Transition for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial permeability transition pore (mPTP) is a key player in the regulation of cell death and is implicated in a variety of pathologies, including neurodegenerative and cardiovascular diseases.[1][2] The voltage-dependent anion channel 1 (VDAC1), a protein in the outer mitochondrial membrane, has been identified as a crucial component in the formation of the mPTP and the subsequent release of pro-apoptotic factors.[3][4] VBIT-3 is a small molecule inhibitor that specifically targets the oligomerization of VDAC1, thereby preventing the opening of the mPTP and protecting cells from apoptosis.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in studying mitochondrial permeability transition and as a potential therapeutic agent.
Introduction
Mitochondrial permeability transition (MPT) is a sudden increase in the permeability of the inner mitochondrial membrane to small solutes, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors such as cytochrome c.[1] This process is mediated by the opening of the mPTP. VDAC1, a key protein in the outer mitochondrial membrane, has been shown to oligomerize under apoptotic stimuli, forming a channel that facilitates the release of cytochrome c.[3][4]
This compound is a novel compound that has been identified as a potent inhibitor of VDAC1 oligomerization.[5] By binding to VDAC1, this compound prevents the formation of the VDAC1 oligomeric complex, thereby inhibiting the opening of the mPTP and protecting cells from apoptosis.[6] These properties make this compound a valuable tool for researchers studying the mechanisms of mitochondrial-mediated cell death and a promising candidate for the development of drugs targeting diseases associated with excessive apoptosis.[3]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| Binding Affinity (Kd) for VDAC1 | 31.3 µM | - | In vitro binding assay | [5] |
| IC50 for VDAC1 Oligomerization Inhibition | 8.8 ± 0.56 µM | HEK-293 | Selenite-induced apoptosis | [5] |
| IC50 for Cytochrome c Release Inhibition | 6.6 ± 1.03 µM | HEK-293 | Selenite-induced apoptosis | [5] |
| IC50 for Apoptosis Inhibition | 7.5 ± 0.27 µM | HEK-293 | Selenite-induced apoptosis | [5] |
Signaling Pathways and Experimental Workflows
VDAC1 Oligomerization and mPTP Formation Signaling Pathway
Caption: this compound inhibits VDAC1 oligomerization, preventing mPTP opening.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's protective effects.
Experimental Protocols
Protocol 1: Assessment of VDAC1 Oligomerization by Western Blot
Objective: To determine the effect of this compound on VDAC1 oligomerization in cultured cells.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis inducer (e.g., Sodium Selenite)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA or similar)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against VDAC1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate HEK-293 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.
-
Induce apoptosis by adding the apoptosis inducer (e.g., 15 µM Sodium Selenite) and incubate for an additional 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for VDAC1 monomers and oligomers. A decrease in the ratio of oligomers to monomers in this compound treated cells indicates inhibition.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial membrane potential using a fluorescent dye such as TMRE.
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled microplates
-
Complete cell culture medium
-
Apoptosis inducer
-
This compound
-
Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (in DMSO)
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat cells with this compound and the apoptosis inducer as described in Protocol 1. Include a positive control group treated with FCCP (e.g., 10 µM) for 10-15 minutes at the end of the experiment.
-
Staining:
-
During the last 30 minutes of treatment, add TMRE to the culture medium to a final concentration of 50-100 nM.
-
Incubate at 37°C in the dark.
-
-
Imaging/Measurement:
-
Wash the cells twice with pre-warmed PBS or medium.
-
Add fresh, pre-warmed medium.
-
Immediately acquire fluorescence images using a fluorescence microscope (Excitation/Emission ~549/575 nm) or measure the fluorescence intensity using a plate reader.
-
-
Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Compare the fluorescence intensity of this compound treated cells to the control and apoptosis-induced groups.
Protocol 3: Cytochrome c Release Assay
Objective: To determine if this compound can inhibit the release of cytochrome c from mitochondria into the cytosol.
Materials:
-
Treated and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
Western blot reagents (as in Protocol 1)
-
Primary antibody against Cytochrome c
-
Primary antibody against a cytosolic marker (e.g., GAPDH)
-
Primary antibody against a mitochondrial marker (e.g., COX IV)
Procedure:
-
Cell Treatment: Treat cells with this compound and the apoptosis inducer as described in Protocol 1.
-
Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blot:
-
Perform Western blotting on both fractions as described in Protocol 1.
-
Probe separate membranes with antibodies against Cytochrome c, a cytosolic marker (to check for mitochondrial contamination in the cytosolic fraction), and a mitochondrial marker (to confirm the purity of the mitochondrial fraction).
-
-
Analysis: An increase in cytochrome c in the cytosolic fraction of apoptosis-induced cells is expected. This compound treatment should reduce the amount of cytochrome c in the cytosolic fraction.
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To evaluate the protective effect of this compound on cell viability following an apoptotic insult.
Materials:
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
Apoptosis inducer
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with this compound and the apoptosis inducer as described in Protocol 1.
-
MTT Addition:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells in each treatment group relative to the untreated control.
Conclusion
This compound is a powerful research tool for investigating the role of VDAC1 and the mPTP in cell death pathways. Its ability to specifically inhibit VDAC1 oligomerization provides a targeted approach to studying mitochondrial-mediated apoptosis. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Furthermore, the protective effects of this compound against apoptotic cell death highlight its potential as a therapeutic agent for a range of diseases characterized by excessive apoptosis. Further research and development in this area are warranted.
References
- 1. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]
- 2. abcam.cn [abcam.cn]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. Unbiased millivolts assay of mitochondrial membrane potential in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of VBIT-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VBIT-3 is a small molecule inhibitor that targets the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2][3] VDAC1 plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol, and it is also a critical component in the intrinsic pathway of apoptosis.[1][4] By inhibiting the oligomerization of VDAC1, this compound has been shown to prevent the release of pro-apoptotic factors from the mitochondria, thereby inhibiting apoptosis.[1][4] This makes this compound a promising therapeutic candidate for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular disorders.[1][3]
These application notes provide detailed protocols for analyzing the effects of this compound on cultured cells using flow cytometry. The described methods will enable researchers to quantify this compound's impact on apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
This compound Signaling Pathway
This compound exerts its anti-apoptotic effects by directly targeting VDAC1. Under apoptotic stimuli, VDAC1 monomers oligomerize to form a large channel in the outer mitochondrial membrane, facilitating the release of cytochrome c and other pro-apoptotic factors into the cytosol. This initiates the caspase cascade, leading to programmed cell death. This compound binds to VDAC1, preventing this oligomerization and subsequent downstream apoptotic events.
Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound. The data presented here is illustrative and intended to demonstrate the expected outcomes based on the known mechanism of this compound.
Table 1: Effect of this compound on Apoptosis Induction
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Vehicle Control | - | 5.2 ± 0.8 | 2.1 ± 0.3 | 92.7 ± 1.1 |
| Apoptosis Inducer | - | 35.8 ± 2.5 | 15.4 ± 1.8 | 48.8 ± 3.2 |
| This compound | 1 | 30.1 ± 2.1 | 12.9 ± 1.5 | 57.0 ± 2.9 |
| This compound | 5 | 18.5 ± 1.7 | 8.2 ± 1.1 | 73.3 ± 2.4 |
| This compound | 10 | 9.3 ± 1.2 | 4.5 ± 0.7 | 86.2 ± 1.9 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | - | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.9 | 2.1 ± 0.4 |
| Cell Cycle Arrest Agent | - | 20.1 ± 2.5 | 15.3 ± 1.8 | 64.6 ± 3.5 | 8.9 ± 1.1 |
| This compound | 1 | 53.2 ± 2.9 | 29.5 ± 2.4 | 17.3 ± 2.0 | 3.8 ± 0.6 |
| This compound | 5 | 54.8 ± 3.0 | 28.1 ± 2.1 | 17.1 ± 1.9 | 2.5 ± 0.5 |
| This compound | 10 | 56.1 ± 3.2 | 27.5 ± 2.0 | 16.4 ± 1.8 | 1.9 ± 0.3 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Vehicle Control | - | 150 ± 25 | 1.0 |
| ROS Inducer (e.g., H2O2) | 100 | 850 ± 70 | 5.7 |
| This compound | 1 | 780 ± 65 | 5.2 |
| This compound | 5 | 550 ± 50 | 3.7 |
| This compound | 10 | 250 ± 30 | 1.7 |
Experimental Protocols
The following protocols provide a general framework for assessing the effects of this compound. Optimal conditions such as cell type, seeding density, and treatment duration should be determined empirically for each experimental system.
Experimental Workflow: General Overview
Caption: A generalized workflow for flow cytometry experiments.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).[5][6][7]
Materials:
-
Cells of interest
-
This compound
-
Apoptosis inducer (e.g., staurosporine, etoposide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (apoptosis inducer). Incubate for the desired time period.
-
Harvest Cells:
-
For adherent cells, gently aspirate the culture medium (save it, as it may contain detached apoptotic cells).
-
Wash the cells with PBS.
-
Trypsinize the cells and combine them with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.[8][9][10]
Materials:
-
Cells of interest
-
This compound
-
Cell cycle arrest agent (e.g., nocodazole, hydroxyurea)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Harvest Cells: Harvest cells as described in step 3 of Protocol 1.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. The DNA content will be proportional to the PI fluorescence intensity.
-
Sub-G1: Apoptotic cells with fragmented DNA.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
Protocol 3: Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol is for measuring intracellular ROS levels. H2DCFDA is a cell-permeable dye that is oxidized to the fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.[11][12][13]
Materials:
-
Cells of interest
-
This compound
-
ROS inducer (e.g., hydrogen peroxide (H2O2), rotenone)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
H2DCFDA Loading:
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Add fresh, serum-free medium containing 5-10 µM H2DCFDA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Harvest Cells:
-
After incubation, remove the H2DCFDA-containing medium and wash the cells twice with PBS.
-
Harvest the cells as described in step 3 of Protocol 1.
-
-
Cell Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer, exciting at 488 nm and detecting emission at ~530 nm. The mean fluorescence intensity (MFI) of the cell population is proportional to the intracellular ROS level.
Logical Relationship Diagram
References
- 1. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 4. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of VBIT-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VBIT-3, an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane. This compound inhibits the oligomerization of VDAC1, a process associated with the induction of apoptosis.[1][2][3]
Q2: What are the known on-target effects and potencies of this compound?
A2: this compound binds to VDAC1 with a binding affinity (Kd) of 31.3 μM. In cellular assays using HEK-293 cells, this compound has been shown to inhibit VDAC1 oligomerization with an IC50 of 8.8±0.56 μM, Cytochrome c release with an IC50 of 6.6±1.03 μM, and apoptosis with an IC50 of 7.5±0.27 μM.[1][3]
Q3: Does this compound interact with other VDAC isoforms?
Q4: Are there any known off-target effects of this compound or its analogs at higher concentrations?
A4: Yes, studies on the closely related compound VBIT-4 have revealed potential off-target effects at high concentrations (15-30 μM). These include the suppression of mitochondrial respiration through inhibition of electron transport chain complexes I, III, and IV, an increase in reactive oxygen species (ROS) production, and a decrease in mitochondrial calcium retention capacity.[5] These effects can lead to a decrease in mitochondrial membrane potential and ultimately, cell death, independent of VDAC1 oligomerization inhibition.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly those related to potential off-target effects.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected decrease in cell viability at concentrations intended to only inhibit VDAC1 oligomerization. | At higher concentrations, this compound may be inducing mitochondrial dysfunction by inhibiting mitochondrial respiration and increasing ROS production, leading to cytotoxicity.[5] | 1. Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the precise cytotoxic concentration in your cell line. 2. Measure mitochondrial respiration (e.g., with a Seahorse XF Analyzer) in the presence of this compound to assess for inhibition of the electron transport chain. 3. Quantify cellular ROS levels (e.g., using a DCF-DA assay) to determine if oxidative stress is being induced. |
| Altered cellular metabolism (e.g., a shift towards glycolysis) that is inconsistent with VDAC1 inhibition alone. | Inhibition of mitochondrial respiratory chain complexes by this compound can impair oxidative phosphorylation, forcing cells to rely more on glycolysis for ATP production.[5] | 1. Measure both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to assess the balance between mitochondrial respiration and glycolysis. 2. Analyze key metabolites in the glycolytic and TCA pathways. |
| Decrease in mitochondrial membrane potential not correlated with apoptosis induction. | Direct inhibition of the electron transport chain and increased ROS can lead to the dissipation of the mitochondrial membrane potential, independent of apoptotic signaling.[5] | 1. Measure the mitochondrial membrane potential using a fluorescent probe like TMRE or JC-1. 2. Correlate the changes in membrane potential with markers of apoptosis (e.g., caspase activation, Annexin V staining) to distinguish between direct mitochondrial toxicity and apoptosis-induced depolarization. |
| Experimental results differ when using cell lines with varying expression levels of VDAC isoforms. | If this compound interacts with VDAC2 and/or VDAC3, the overall cellular response will depend on the relative expression levels of these isoforms in a given cell line. | 1. Characterize the expression levels of VDAC1, VDAC2, and VDAC3 in your experimental cell lines using techniques like Western blotting or qPCR. 2. Consider using siRNA or CRISPR/Cas9 to knock down specific VDAC isoforms to dissect their individual contributions to the observed effects of this compound. |
Quantitative Data Summary
| Compound | Target | Assay | Value | Cell Line |
| This compound | VDAC1 | Binding Affinity (Kd) | 31.3 μM | N/A |
| This compound | VDAC1 Oligomerization | Inhibition (IC50) | 8.8±0.56 μM | HEK-293 |
| This compound | Cytochrome c Release | Inhibition (IC50) | 6.6±1.03 μM | HEK-293 |
| This compound | Apoptosis | Inhibition (IC50) | 7.5±0.27 μM | HEK-293 |
| VBIT-4 | VDAC1, VDAC2, VDAC3 | Binding Affinity (Kd) | ~53 μM (recombinant) | N/A |
| VBIT-4 | Mitochondrial Respiration (Complexes I, III, IV) | Inhibition | 15-30 μM | Isolated Rat Liver Mitochondria |
| VBIT-4 | Cell Viability | Decrease | 30 μM (48h) | MCF-7 |
Experimental Protocols
VDAC Oligomerization Assay
This protocol is adapted from methods used to assess apoptosis-induced VDAC oligomerization.[6][7]
Objective: To determine the effect of this compound on VDAC oligomerization in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis inducer (e.g., staurosporine, as a positive control for oligomerization)
-
Phosphate-buffered saline (PBS)
-
Cross-linking agent: Ethylene glycol bis(succinimidyl succinate) (EGS)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against VDAC1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include untreated controls and a positive control treated with an apoptosis inducer.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS at a concentration of 2.5 to 3 mg/ml.
-
Add EGS to a final concentration of 250-300 μM.
-
Incubate at 30°C for 15 minutes to allow for cross-linking.
-
Quench the cross-linking reaction by adding Tris buffer to a final concentration of 50 mM.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with a primary antibody against VDAC1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. VDAC monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.
Mitochondrial Respiration Assay
This protocol is based on the Seahorse XF Cell Mito Stress Test.[8][9]
Objective: To assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Allow cells to attach and grow overnight.
-
The next day, treat the cells with various concentrations of this compound for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.
-
Load the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate ports.
-
Place the cell plate in the Seahorse XF analyzer and run the Cell Mito Stress Test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Cellular ROS Production Assay
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[10][11][12]
Objective: To measure intracellular ROS levels after treatment with this compound.
Materials:
-
Cells of interest plated in a 96-well black, clear-bottom plate
-
This compound
-
Positive control for ROS induction (e.g., H2O2 or Tert-Butyl hydroperoxide)
-
DCF-DA
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and controls for the desired time.
-
Remove the treatment medium and wash the cells gently with PBS or HBSS.
-
Load the cells with DCF-DA solution (typically 10-20 µM in serum-free medium or PBS) and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells again with PBS or HBSS.
-
Add PBS or HBSS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
An increase in fluorescence intensity indicates an increase in cellular ROS levels.
Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[13][14]
Objective: To determine the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
TMRE
-
Culture medium or PBS
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Culture and treat cells with this compound and controls for the desired duration.
-
Add TMRE to the culture medium at a final concentration of 20-200 nM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with warm PBS or culture medium.
-
Resuspend or maintain the cells in PBS or medium for analysis.
-
Analyze the fluorescence. For healthy cells with a high mitochondrial membrane potential, TMRE will accumulate in the mitochondria, resulting in bright red fluorescence. In cells with depolarized mitochondria, the TMRE signal will be diminished.
-
Quantify the fluorescence intensity using a plate reader (Ex/Em ~549/575 nm), flow cytometry (FL2 channel), or by analyzing images from a fluorescence microscope.
Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[1][2][15][16][17]
Objective: To determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Culture medium
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of ~570 nm.
-
Cell viability is proportional to the absorbance, which can be used to calculate the IC50 for cytotoxicity.
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Potential off-target effects of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of VBIT-4 on the functional activity of isolated mitochondria and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial respiration measurements. [bio-protocol.org]
- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. assaygenie.com [assaygenie.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
how to prepare VBIT-3 stock solutions
Welcome to the . This guide provides researchers, scientists, and drug development professionals with detailed information for the preparation and handling of VBIT-3 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and a detailed experimental protocol to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: While the exact maximum solubility of this compound in DMSO is not specified in publicly available literature, a concentration of 10 mM is a reasonable starting point for a stock solution. This is based on commercially available preparations of structurally related compounds, such as VBIT-4, which are offered at this concentration in DMSO. Researchers should perform their own solubility tests to determine the optimal concentration for their specific lot of this compound.
Q3: How should I store the solid this compound compound and its stock solution?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Compound: Store the solid, powdered form of this compound at -20°C for long-term storage (months to years).[1]
-
Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term storage (months to years).[1] For short-term use (days to weeks), the stock solution can be stored at 4°C.[1]
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Warming: Gently warm the solution in a water bath at a temperature of 37-50°C for a short period. Be cautious not to overheat, as it may degrade the compound.
-
Sonication: Use a sonication bath to aid in dissolution.[2] This can be particularly effective for compounds that are difficult to dissolve.
-
Lower Concentration: If the compound still does not dissolve, it may be necessary to prepare a more dilute stock solution.
Q5: Can I use a solvent other than DMSO to dissolve this compound?
A5: DMSO is the most commonly recommended and effective solvent for this compound. Using other solvents is generally not recommended without prior validation, as it may lead to poor solubility or degradation of the compound.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value/Recommendation | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Suggested Stock Concentration | 10 mM (based on related compounds) | N/A |
| Storage of Solid Compound | -20°C (long-term) | [1] |
| Storage of Stock Solution | -20°C (long-term), 4°C (short-term) | [1] |
Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder (Molecular Weight: 453.85 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Pre-warm this compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.
-
Weigh this compound: Accurately weigh out 4.54 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 453.85 g/mol = 0.00454 g = 4.54 mg
-
-
-
Add DMSO: Carefully add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Cap the tube tightly and vortex the solution for 2-5 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, proceed with the troubleshooting steps outlined in the FAQ section (warming or sonication).
-
-
Aliquot for Storage: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments to minimize waste and avoid repeated freeze-thaw cycles.
-
Store Properly: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.
Visual Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
References
preventing VBIT-3 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of VBIT-3 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitate forms after adding this compound stock solution to an aqueous buffer.
This is a common issue arising from the low aqueous solubility of this compound. The following steps provide a systematic approach to troubleshooting and preventing precipitation.
Root Cause Analysis and Corrective Actions
| Potential Root Cause | Corrective and Preventative Actions |
| Improper Stock Solution Preparation | This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] Ensure that the initial stock solution is prepared in 100% DMSO. |
| High Final Concentration of this compound | The final concentration of this compound in the aqueous solution may exceed its solubility limit. It is recommended to perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration. Avoid single, large-volume dilutions. |
| Low Final Concentration of DMSO | The final concentration of the organic solvent (DMSO) in the aqueous solution may be too low to maintain this compound solubility. While minimizing DMSO is often desirable for biological assays, a certain percentage is necessary to keep the compound in solution. The final DMSO concentration should be kept consistent across all experiments, including controls. |
| Buffer Composition and pH | The composition and pH of the aqueous buffer can influence the solubility of this compound. Although specific data on the effect of pH on this compound solubility is not readily available, it is a critical parameter to consider. If precipitation persists, consider testing a range of physiologically relevant pH values. |
| Temperature Effects | Temperature can affect the solubility of chemical compounds. Ensure that all solutions are at a consistent temperature during preparation and use. Avoid freeze-thaw cycles of aqueous working solutions. |
| Improper Mixing | Inadequate mixing upon dilution can lead to localized high concentrations of this compound, causing it to precipitate. Ensure thorough but gentle mixing immediately after diluting the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare stock solutions in 100% DMSO.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: A stock solution of up to 100 mM in DMSO has been reported.[1]
Q3: My this compound precipitated out of my aqueous buffer. Can I redissolve it?
A3: It may be possible to redissolve the precipitate by gentle warming or brief sonication. However, this may not always be successful and could potentially affect the stability of the compound. It is best to optimize the preparation method to prevent precipitation in the first place.
Q4: What are the recommended storage conditions for this compound and its stock solutions?
A4: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] this compound stock solutions in DMSO should be stored at -20°C.[1]
Q5: Is there any information on the solubility of this compound in other organic solvents?
A5: While specific data for this compound is limited, a structurally similar compound, VBIT-4, is reported to be soluble in ethanol (46 mg/mL or 100.46 mM).[2] This suggests that ethanol could be an alternative solvent, but its suitability for your specific application should be validated.
Quantitative Data: Solubility of VBIT-4 (as a reference for this compound)
Given the limited specific solubility data for this compound, the following table for the related compound VBIT-4 can be used as a guideline.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 92 | 200.93 |
| Ethanol | 46 | 100.46 |
| Water | Insoluble | Insoluble |
Data sourced from a supplier's datasheet for VBIT-4.[2]
Experimental Protocols
Protocol for Preparing a this compound Working Solution
This protocol describes the preparation of a this compound working solution in an aqueous buffer, minimizing the risk of precipitation.
-
Prepare a 10 mM this compound Stock Solution in DMSO:
-
Equilibrate the this compound solid to room temperature before opening the vial.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
-
Prepare the Final Working Solution by Serial Dilution:
-
Determine the desired final concentration of this compound and the final percentage of DMSO for your experiment.
-
Perform a serial dilution of the 10 mM DMSO stock solution into your aqueous buffer.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, first, prepare an intermediate dilution of the 10 mM stock to 1 mM in DMSO. Then, add 1 µL of the 1 mM intermediate solution to 99 µL of your aqueous buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing immediately after each dilution step.
-
-
Prepare a Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as your this compound working solution.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting logic for this compound precipitation.
References
VBIT-3 Technical Support Center: Interpreting Unexpected Results
Welcome to the VBIT-3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in studies involving the VDAC1 oligomerization inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may be encountered during experiments with this compound.
Q1: Why am I observing lower than expected efficacy of this compound in preventing apoptosis?
A1: Several factors could contribute to reduced this compound efficacy. Please consider the following troubleshooting steps:
-
Suboptimal Concentration: The optimal concentration of this compound can be cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: Ensure that the pre-incubation time with this compound before inducing apoptosis is sufficient. A typical pre-incubation time is 2 hours, but this may need optimization.
-
Compound Stability and Solubility: this compound should be dissolved in a suitable solvent like DMSO and then diluted in culture medium. Poor solubility can lead to lower effective concentrations. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
-
Apoptotic Inducer: The mechanism of the apoptotic inducer used can influence the efficacy of this compound. This compound is most effective against apoptosis mediated by VDAC1 oligomerization.
Q2: I am seeing contradictory results between different apoptosis assays (e.g., Annexin V/PI vs. Caspase-3 activity). What could be the reason?
A2: Discrepancies between different apoptosis assays can arise from the timing of the measurements and the specific events they detect.
-
Apoptotic Stage: Annexin V staining detects an early event in apoptosis (phosphatidylserine externalization), while caspase-3 activation occurs later in the apoptotic cascade.[1][2] Ensure you are measuring these events at appropriate time points post-apoptosis induction.
-
Caspase-Independent Apoptosis: Some cell death pathways may be caspase-independent. In such cases, you might observe positive Annexin V staining without a corresponding increase in caspase-3 activity.
-
Experimental Variability: Ensure consistent cell handling, reagent preparation, and instrument settings between assays to minimize variability.
Q3: In some conditions, I observe an unexpected increase in apoptosis after this compound treatment. Is this possible?
A3: While this compound is an apoptosis inhibitor, under specific circumstances, unexpected pro-apoptotic effects have been observed with related VDAC1 inhibitors.
-
Context-Dependent Effects: A related compound, VBIT-4, was found to enhance apoptosis induced by arsenic trioxide (As₂O₃).[3] This suggests that the effect of VDAC1 inhibitors can be dependent on the specific apoptotic stimulus and the cellular context.
-
Off-Target Effects: While this compound is designed to be specific for VDAC1, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. Consider performing a concentration titration to minimize potential off-target activities.
Q4: My cell viability assays (e.g., MTT, MTS) show a decrease in viability even with this compound treatment. Why?
A4: A decrease in cell viability as measured by metabolic assays like MTT or MTS does not always directly correlate with apoptosis.
-
Metabolic Inhibition: this compound targets mitochondria, the powerhouse of the cell. It is possible that at certain concentrations, this compound may affect mitochondrial metabolism, leading to a reduction in the metabolic activity measured by these assays, without necessarily inducing cell death.
-
Cytotoxicity at High Concentrations: At concentrations significantly above the optimal range, this compound may exhibit cytotoxic effects. It is crucial to determine the optimal, non-toxic working concentration for your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | Binding Affinity (Kd) for VDAC1 | 31.3 µM | - | [4] |
| This compound | IC₅₀ (VDAC1 Oligomerization Inhibition) | 8.8 ± 0.56 µM | HEK-293 | [4] |
| This compound | IC₅₀ (Cytochrome c Release Inhibition) | 6.6 ± 1.03 µM | HEK-293 | [4] |
| This compound | IC₅₀ (Apoptosis Inhibition) | 7.5 ± 0.27 µM | HEK-293 | [4] |
| VBIT-4 | IC₅₀ (VDAC1 Oligomerization Inhibition) | ~1.8-2.9 µM | HEK-293 | [3] |
| VBIT-4 | IC₅₀ (Cytochrome c Release Inhibition) | ~1.8-2.9 µM | HEK-293 | [3] |
| VBIT-4 | IC₅₀ (Apoptosis Inhibition) | ~1.8-2.9 µM | HEK-293 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
VDAC1 Oligomerization Assay (Cross-linking and Western Blot)
This protocol is for detecting VDAC1 oligomers in cultured cells.
Materials:
-
Cells of interest
-
Apoptosis inducer (e.g., staurosporine, cisplatin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
EGS (ethylene glycol bis(succinimidyl succinate)) cross-linker
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Anti-VDAC1 antibody
-
Secondary antibody and detection reagents
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with this compound at the desired concentration for 2 hours.
-
Induce apoptosis with the chosen agent for the appropriate time.
-
Wash cells with PBS.
-
Incubate cells with EGS cross-linker (e.g., 250-300 µM) at 30°C for 15 minutes.[5]
-
Quench the cross-linking reaction according to the manufacturer's instructions.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blot analysis using an anti-VDAC1 antibody to detect monomeric and oligomeric forms of VDAC1.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis inducer
-
This compound
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound and the apoptosis inducer as described in the previous protocol.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
Apoptosis inducer
-
This compound
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Treat cells as described previously.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[6][7]
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to measure changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Apoptosis inducer
-
This compound
-
TMRE or JC-1 dye
-
CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound and the apoptosis inducer.
-
In the final 30 minutes of treatment, add the fluorescent dye (e.g., 200 nM TMRE) to the culture medium.[8]
-
A positive control group can be treated with CCCP (e.g., 10 µM) for 10-20 minutes to induce complete depolarization.
-
Wash the cells with PBS or a suitable buffer.
-
Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Cytochrome c Release Assay (Western Blot)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cells of interest
-
Apoptosis inducer
-
This compound
-
Mitochondria/Cytosol fractionation kit
-
Western blot reagents
-
Anti-cytochrome c antibody
-
Antibodies for mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers
Procedure:
-
Treat cells as described previously.
-
Harvest cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercially available kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blot analysis on both fractions.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Also probe for mitochondrial and cytosolic markers to ensure the purity of the fractions. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.
Visualizations
Signaling Pathway
References
- 1. Bitly Connections Platform | Short URLs, QR Codes, and More [bitly.com]
- 2. WISC and KBIT discrepancy? 23 points! - Gifted Issues Discussion Forum [giftedissues.davidsongifted.org]
- 3. youtube.com [youtube.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Protein kinase A regulates caspase-9 activation by Apaf-1 downstream of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. embopress.org [embopress.org]
Validation & Comparative
A Comparative Guide to VDAC1 Oligomerization Inhibitors: VBIT-3 vs. AKOS-022
For Researchers, Scientists, and Drug Development Professionals
The voltage-dependent anion channel 1 (VDAC1) has emerged as a critical regulator of mitochondria-mediated apoptosis. Under cellular stress, VDAC1 oligomerizes to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space. This event is a key commitment step in the intrinsic apoptotic pathway. Consequently, inhibiting VDAC1 oligomerization presents a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative and cardiovascular disorders.
This guide provides a detailed comparison of VBIT-3 and its parent compound, AKOS-022, two small molecules that target VDAC1. It includes quantitative data on their efficacy, a summary of their mechanism of action, and detailed protocols for key validation experiments. We also include data on VBIT-4, a more potent derivative of AKOS-022, to provide a broader context for VDAC1 inhibitor development.
Mechanism of Action: Inhibition of VDAC1 Oligomerization
Both this compound and AKOS-022 exert their anti-apoptotic effects through the same primary mechanism. Apoptotic stimuli trigger the overexpression and subsequent oligomerization of VDAC1 in the outer mitochondrial membrane. This process forms a large pore permeable to apoptogenic proteins. This compound and AKOS-022 directly interact with VDAC1, preventing this self-assembly.[1] By inhibiting the formation of the VDAC1 oligomeric pore, these compounds block the release of cytochrome c, prevent the subsequent activation of caspases, and ultimately inhibit apoptosis.[1]
Quantitative Performance Comparison
This compound and VBIT-4 were developed as derivatives of the initial hit compound, AKOS-022, through medicinal chemistry optimization.[1] Experimental data demonstrates that while both this compound and AKOS-022 are effective inhibitors, the derivative VBIT-4 shows significantly enhanced potency.[1]
Table 1: Binding Affinity to Purified VDAC1
The direct interaction and binding affinity of the inhibitors with purified VDAC1 were quantified using microscale thermophoresis (MST). A lower dissociation constant (Kd) indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) |
| AKOS-022 | 15.4 µM[2] |
| This compound | 31.3 µM |
| VBIT-4 | 17 µM |
Data sourced from Ben-Hail et al., J Biol Chem, 2016 and commercial suppliers.[1]
Table 2: Inhibitory Concentration (IC50) in HEK-293 Cells
The following IC50 values were determined in HEK-293 cells following the induction of apoptosis. These values represent the concentration of the inhibitor required to reduce the specified apoptotic event by 50%.
| Compound | VDAC1 Oligomerization Inhibition (IC50) | Cytochrome c Release Inhibition (IC50) | Apoptosis Inhibition (IC50) |
| AKOS-022 | ~7.5 µM | Not specified | ~7.5 µM |
| This compound | 8.8 ± 0.56 µM | 6.6 ± 1.03 µM | 7.5 ± 0.27 µM |
| VBIT-4 | ~2.9 µM | ~1.8 µM | ~2.5 µM |
Data indicates that VBIT-4 is the most potent inhibitor across all measured activities in this cell model.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize and compare VDAC1 inhibitors.
VDAC1 Oligomerization Assay (In-Cell Cross-linking)
This assay is used to assess the oligomeric state of VDAC1 within intact cells following treatment with an apoptotic stimulus and a potential inhibitor.
Principle: Cells are treated with an apoptosis inducer to promote VDAC1 oligomerization. The inhibitor is added to test its ability to prevent this process. A membrane-permeable cross-linking agent, such as Ethylene glycol bis(succinimidyl succinate) (EGS), is then added to covalently link proteins that are in close proximity, "freezing" the VDAC1 oligomers. The cells are lysed, and the proteins are separated by size using SDS-PAGE, followed by immunoblotting with an anti-VDAC1 antibody to visualize the monomeric and oligomeric forms.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HEK-293) and grow to desired confluency.
-
Treatment: Pre-incubate cells with the desired concentrations of the VDAC1 inhibitor (e.g., this compound, AKOS-022) for 2 hours.
-
Apoptosis Induction: Add an apoptotic stimulus (e.g., 15 µM selenite) and incubate for 4 hours.
-
Cross-linking: Harvest the cells, wash with PBS, and resuspend. Add the cross-linking agent EGS (e.g., to a final concentration of 300 µM) and incubate for 15 minutes at 30°C.[1]
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Lysis: Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates on a gradient polyacrylamide gel. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. Visualize the bands corresponding to VDAC1 monomers, dimers, and higher-order oligomers using a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis in a cell population.
Principle: In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost. By using both stains, one can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4][5]
Detailed Steps:
-
Cell Treatment: Induce apoptosis in cultured cells in the presence or absence of the VDAC1 inhibitor as described previously.
-
Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Add fluorophore-conjugated Annexin V (e.g., Annexin V-FITC) and PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately by flow cytometry.[5]
VDAC1 Channel Conductance Assay (Planar Lipid Bilayer)
This electrophysiological technique measures the ion channel activity of VDAC1 and how it is affected by inhibitors.
Principle: A planar lipid bilayer (PLB) is formed across a small aperture, creating an artificial membrane that separates two aqueous chambers.[6] Purified VDAC1 protein is then reconstituted into this bilayer, where it forms functional ion channels. Electrodes placed in each chamber apply a voltage across the membrane and measure the resulting ion current flowing through the VDAC1 pores. The addition of an inhibitor to the chamber allows for the direct measurement of its effect on the channel's conductance (a measure of ion flow).[1][7]
Detailed Steps:
-
Bilayer Formation: A planar lipid bilayer (e.g., from soybean asolectin in n-decane) is "painted" across a small aperture in a Teflon cuvette separating two chambers filled with an electrolyte solution (e.g., 1 M KCl).[8][9]
-
Protein Reconstitution: Purified VDAC1 protein is added to one of the chambers (the cis side). The protein spontaneously inserts into the lipid bilayer.
-
Conductance Recording: Using an patch-clamp amplifier and electrodes, a voltage is applied across the membrane, and the resulting current is recorded. The insertion of a single VDAC1 channel is observed as a stepwise increase in current.
-
Inhibitor Addition: Once a stable channel recording is established, the inhibitor (e.g., this compound) is added to the chamber.
-
Analysis: The effect of the inhibitor is quantified by measuring the change in channel conductance. This compound and AKOS-022 have been shown to reduce VDAC1 channel conductance, particularly at voltages between -40 and +40 mV.[1]
References
- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Reconstitution of purified VDAC1 into a lipid bilayer and recording of channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and Gating Behavior of the Human Integral Membrane Protein VDAC1 in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
VBIT-3: A Targeted Approach to Apoptosis Inhibition by Preventing VDAC1 Oligomerization
A Comparative Guide for Researchers and Drug Development Professionals
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The development of therapeutic agents that can modulate apoptosis is therefore of significant interest. This guide provides a comparative analysis of VBIT-3, a novel anti-apoptotic agent, with other apoptosis inhibitors, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1] VDAC1, a protein located in the outer mitochondrial membrane, plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol.[2] During apoptosis, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][3] This event triggers the caspase cascade, leading to the execution of the apoptotic program. This compound exerts its anti-apoptotic effects by directly binding to VDAC1 and inhibiting its oligomerization, thereby preventing the release of cytochrome c and subsequent apoptotic events.[1][4]
Comparative Efficacy of Apoptosis Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and its analogs, VBIT-4 and AKOS-022, in inhibiting key apoptotic events in HEK-293 cells. For a broader comparison, typical effective concentrations for other classes of apoptosis inhibitors are also included.
| Compound/Class | Target/Mechanism | VDAC1 Oligomerization IC50 (µM) | Cytochrome c Release IC50 (µM) | Apoptosis Inhibition IC50 (µM) | Cell Line(s) |
| This compound | VDAC1 Oligomerization Inhibitor | 8.8 ± 0.56[1] | 6.6 ± 1.03[1] | 7.5 ± 0.27[1] | HEK-293[1] |
| VBIT-4 | VDAC1 Oligomerization Inhibitor | 1.9 ± 0.08[5] | 1.8 ± 0.24[5] | 2.9 ± 0.12[5] | HEK-293[5] |
| AKOS-022 | VDAC1 Oligomerization Inhibitor | >10 | >10 | >10 | HEK-293 |
| BH3 Mimetics (e.g., Venetoclax) | BCL-2 Family Protein Inhibition | Not Applicable | Not Applicable | 0.0011 - 2.6[6][7] | Various AML and ALL cell lines[6][7] |
| Pan-Caspase Inhibitors (e.g., z-VAD-FMK) | Caspase Inhibition | Not Applicable | Not Applicable | Broad range (nM to µM)[8][9] | Various |
Note: IC50 values for this compound, VBIT-4, and AKOS-022 were determined in selenite-induced apoptosis in HEK-293 cells.[4] VBIT-4 is demonstrably more potent than this compound, while the parent compound AKOS-022 shows significantly lower activity.[4] BH3 mimetics and caspase inhibitors act on different targets within the apoptotic pathway and their IC50 values can vary widely depending on the specific compound, cell type, and apoptotic stimulus.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's anti-apoptotic effects are provided below.
VDAC1 Oligomerization Assay (Cross-linking and Immunoblotting)
This protocol is used to assess the extent of VDAC1 oligomerization in cells treated with apoptosis inducers and/or inhibitors.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK-293) to 70-80% confluency.
-
Treat cells with the desired apoptosis inducer (e.g., selenite, staurosporine) with or without the apoptosis inhibitor (e.g., this compound) for the specified time.
b. Cross-linking:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml.
-
Add a membrane-permeant cross-linking agent such as EGS (ethylene glycol bis(succinimidyl succinate)) to a final concentration of 250-300 µM.[10]
-
Incubate at 30°C for 15 minutes.[10]
c. Sample Preparation and Immunoblotting:
-
Quench the cross-linking reaction by adding Tris buffer.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE on a 10% acrylamide gel.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for VDAC1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. VDAC monomers, dimers, trimers, and higher-order oligomers will be visible.
Cytochrome c Release Assay (Immunocytochemistry)
This method visualizes the release of cytochrome c from the mitochondria to the cytosol, a key indicator of mitochondrial outer membrane permeabilization.
a. Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with the desired apoptotic stimuli and inhibitors.
b. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
c. Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Incubate with a primary antibody against cytochrome c.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst stain.
d. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells in a population.
a. Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
b. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[11][12]
c. Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each tube.
-
Analyze the cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
a. Cell Lysis:
-
Treat cells with apoptotic stimuli and inhibitors.
-
Lyse the cells using a specific lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
b. Fluorometric Assay:
-
Add the cell lysate to a 96-well plate.
-
Add a reaction buffer containing the caspase-3 substrate Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).
-
Incubate at 37°C.
-
Measure the fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) using a fluorometer with excitation at ~360 nm and emission at ~460 nm. The fluorescence intensity is proportional to the caspase-3 activity.
Visualizing the Mechanisms and Comparisons
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound's anti-apoptotic signaling pathway.
Caption: General experimental workflow for validating anti-apoptotic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oligomerization of the mitochondrial protein VDAC1: from structure to function and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 12. bdbiosciences.com [bdbiosciences.com]
VBIT-3 vs. DIDS: A Comparative Guide to VDAC1 Inhibition for Researchers
In the landscape of mitochondrial research and drug discovery, the voltage-dependent anion channel 1 (VDAC1) has emerged as a critical regulator of cell metabolism and apoptosis.[1][2][3] Its role as a gatekeeper for the passage of ions and metabolites between the mitochondria and the cytosol positions it as a key therapeutic target for a variety of diseases, including neurodegenerative disorders and cancer.[2][4] This guide provides a detailed comparison of two known VDAC1 inhibitors, VBIT-3 and DIDS, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used to evaluate them.
At a Glance: this compound vs. DIDS
| Feature | This compound | DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) |
| Primary Target | VDAC1 Oligomerization | VDAC1, ABCA1, Anion Exchange Channels |
| Mechanism of Action | Directly interacts with VDAC1 to inhibit its oligomerization, thereby preventing the release of pro-apoptotic factors.[5][6] | Interacts with VDAC1 to inhibit its oligomerization and channel conductance.[7] Also a well-known inhibitor of anion transporters and has other off-target effects.[8][9] |
| Binding Affinity (Kd) | 31.3 µM[10][11] | Interaction with VDAC1 has been demonstrated, but a specific Kd value is not consistently reported.[7] |
| IC50 for VDAC1 Oligomerization Inhibition | 8.8 ± 0.56 µM (in HEK-293 cells)[10] | Effective concentrations for inhibiting VDAC1 oligomerization are reported, but specific IC50 values vary across studies. |
| IC50 for Cytochrome c Release Inhibition | 6.6 ± 1.03 µM (in HEK-293 cells)[10] | Shown to inhibit the release of mitochondrial pro-apoptotic proteins.[7] |
| IC50 for Apoptosis Inhibition | 7.5 ± 0.27 µM (in HEK-293 cells)[10] | Effects on apoptosis are complex and can be context-dependent, with reports of both pro-apoptotic and anti-apoptotic activity.[12][13] |
| Specificity | Developed as a specific inhibitor of VDAC1 oligomerization.[5][14] | Broad-spectrum inhibitor with activity against other proteins and channels.[8][9] |
Mechanism of Action and Specificity
This compound is a novel compound specifically designed to target the oligomerization of VDAC1.[5][15] Apoptotic stimuli trigger the assembly of VDAC1 monomers into a large channel, facilitating the release of mitochondrial pro-apoptotic proteins like cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway.[3][5] this compound directly binds to VDAC1, preventing this oligomerization and thereby inhibiting apoptosis.[5][10]
DIDS , on the other hand, is a more promiscuous inhibitor. While it does interact with VDAC1 and inhibits its oligomerization and channel function, it is also a potent inhibitor of anion exchange channels and other proteins like ABCA1 and RAD51.[7][8][9] This lack of specificity can lead to a broader range of cellular effects, and its impact on apoptosis can be contradictory, with some studies reporting protective effects while others show an induction of apoptosis.[12][13][16]
Signaling Pathways and Experimental Workflows
The inhibition of VDAC1 by this compound and DIDS directly impacts the mitochondrial apoptosis pathway. The following diagrams illustrate the signaling cascade and a general workflow for evaluating VDAC1 inhibitors.
Caption: VDAC1-mediated mitochondrial apoptosis pathway and the inhibitory action of this compound and DIDS.
Caption: A generalized experimental workflow for assessing the efficacy of VDAC1 inhibitors.
Experimental Protocols
Here are detailed methodologies for key experiments cited in the evaluation of this compound and DIDS.
VDAC1 Oligomerization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is used to monitor VDAC1 oligomerization in living cells in real-time.
-
Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) when they are in close proximity (<10 nm). By fusing VDAC1 to RLuc and GFP, oligomerization brings the donor and acceptor molecules close enough for energy transfer to occur.
-
Protocol:
-
Co-transfect cells (e.g., HEK-293) with two plasmids, one encoding VDAC1-RLuc and the other VDAC1-GFP.
-
After 24-48 hours, harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into a 96-well microplate.
-
Add the test compounds (this compound or DIDS) at various concentrations and incubate for a specified period.
-
Induce apoptosis using a known stimulus (e.g., selenite, staurosporine).
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure the luminescence signals at the emission wavelengths of both the donor (RLuc) and the acceptor (GFP) using a microplate reader.
-
Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio in the presence of the inhibitor indicates inhibition of VDAC1 oligomerization.[5]
-
Immunoblotting for VDAC1 Oligomerization
This method provides a more direct visualization of VDAC1 monomers and oligomers.
-
Protocol:
-
Treat cells with the VDAC1 inhibitor and/or apoptotic stimulus as described above.
-
Harvest the cells and lyse them in a suitable buffer.
-
To stabilize the oligomers, treat the cell lysates with a cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate)).
-
Quench the cross-linking reaction.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for VDAC1.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands corresponding to VDAC1 monomers, dimers, and higher-order oligomers using a chemiluminescence detection system. A decrease in the intensity of the oligomer bands in inhibitor-treated samples indicates inhibition of oligomerization.[5]
-
Cytochrome c Release Assay
This assay determines the amount of cytochrome c released from the mitochondria into the cytosol.
-
Protocol:
-
Following treatment with the inhibitor and apoptotic stimulus, harvest the cells.
-
Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This is typically achieved by cell permeabilization with a mild detergent (e.g., digitonin) followed by centrifugation.
-
Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).
-
Analyze the amount of cytochrome c in both fractions by immunoblotting using a cytochrome c-specific antibody. An increase of cytochrome c in the cytosolic fraction of apoptosis-induced cells and a reduction of this increase in inhibitor-treated cells demonstrates the inhibitory effect.[5]
-
Apoptosis Assays
Multiple methods can be used to quantify apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells as previously described.
-
Harvest the cells and wash with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Caspase Activity Assays:
-
Prepare cell lysates from treated cells.
-
Use commercially available kits to measure the activity of key executioner caspases, such as caspase-3 and caspase-9. These assays are typically based on the cleavage of a specific substrate that releases a fluorescent or colorimetric molecule.[9]
-
Conclusion
Both this compound and DIDS are valuable tools for studying the role of VDAC1 in cellular processes. This compound offers high specificity for VDAC1 oligomerization, making it an excellent choice for targeted studies on the role of this process in apoptosis.[5][14] Its well-defined IC50 values provide a clear benchmark for its efficacy.[10] DIDS, while also inhibiting VDAC1, has a broader spectrum of activity that must be considered when interpreting experimental results.[8][9] Its effects on apoptosis can be more complex and cell-type dependent.[12][13] The choice between these inhibitors will ultimately depend on the specific research question and the desired level of target specificity. The experimental protocols outlined in this guide provide a solid foundation for researchers to design and execute robust studies to further elucidate the critical functions of VDAC1.
References
- 1. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]
- 2. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VDAC1 voltage dependent anion channel 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. VDAC1 inhibitor DIDS uncouples respiration in isolated tissue mitochondria and induces mitochondrial hyperfusion in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VBIT-3 and VBIT-12: VDAC1 Oligomerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the Voltage-Dependent Anion Channel 1 (VDAC1), VBIT-3 and VBIT-12. Both molecules are instrumental in preclinical research targeting apoptosis and mitochondrial dysfunction. This document synthesizes available performance data, outlines key experimental protocols, and visualizes the underlying molecular pathways to aid in the selection and application of these compounds in a research setting.
Introduction to this compound and VBIT-12
This compound and VBIT-12 are small molecules designed to inhibit the oligomerization of VDAC1, a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[1][2] By preventing VDAC1 from forming pores large enough to release pro-apoptotic factors like cytochrome c, these inhibitors effectively block a critical step in the intrinsic apoptotic pathway.[3][4] this compound was developed as a derivative of an earlier VDAC1 inhibitor, AKOS-022.[3] VBIT-12 is another potent VDAC1 inhibitor that has demonstrated efficacy in various disease models.[5][6]
Mechanism of Action: Inhibition of VDAC1 Oligomerization
Under cellular stress, VDAC1 monomers on the outer mitochondrial membrane can assemble into dimers, trimers, and higher-order oligomers. This process is a critical step in mitochondria-mediated apoptosis.[7] The formation of these oligomeric pores facilitates the release of cytochrome c from the intermembrane space into the cytosol. Once in the cytosol, cytochrome c triggers the activation of caspases, leading to the execution of the apoptotic program.
Both this compound and VBIT-12 function by directly interacting with VDAC1, thereby preventing its self-association into oligomers.[2][3] This action preserves the integrity of the outer mitochondrial membrane, blocks the release of cytochrome c, and ultimately inhibits apoptosis.
Figure 1. Signaling pathway of VDAC1-mediated apoptosis and its inhibition by this compound and VBIT-12.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound. Despite extensive literature searches, specific binding affinity (Kd) and IC50 values for VBIT-12 are not publicly available. VBIT-12 is consistently referred to as a "potent" inhibitor, and its efficacy has been demonstrated in various cellular and animal models of disease, including colitis and amyotrophic lateral sclerosis (ALS).[5][6] For additional context, data for the related compound VBIT-4 is also included.
Table 1: VDAC1 Binding Affinity
| Compound | Dissociation Constant (Kd) for VDAC1 | Reference |
| This compound | 31.3 µM | [3] |
| VBIT-12 | Data Not Available | |
| VBIT-4 | 17 µM | [8] |
Table 2: Inhibition of VDAC1 Oligomerization
| Compound | IC50 in HEK-293 Cells | Reference |
| This compound | 8.8 ± 0.56 µM | [3] |
| VBIT-12 | Data Not Available | |
| VBIT-4 | 1.9 ± 0.08 µM | [8] |
Table 3: Inhibition of Cytochrome c Release
| Compound | IC50 in HEK-293 Cells | Reference |
| This compound | 6.6 ± 1.03 µM | [3] |
| VBIT-12 | Data Not Available | |
| VBIT-4 | 1.8 ± 0.24 µM | [8] |
Table 4: Inhibition of Apoptosis
| Compound | IC50 in HEK-293 Cells | Reference |
| This compound | 7.5 ± 0.27 µM | [3] |
| VBIT-12 | Data Not Available | |
| VBIT-4 | 2.9 ± 0.12 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and VBIT-12.
VDAC1 Oligomerization Assay
This assay is designed to quantify the extent of VDAC1 oligomerization in cells following treatment with an apoptotic stimulus and a VDAC1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The role of the mitochondrial protein VDAC1 in inflammatory bowel disease: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
Confirming VBIT-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methods to confirm the target engagement of VBIT-3, a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). This compound exerts its pro-survival effects by inhibiting VDAC1 oligomerization, a key event in the mitochondrial pathway of apoptosis.[1][2] Understanding and confirming this target engagement at the cellular level is crucial for its development as a therapeutic agent. This document outlines key experimental protocols and compares this compound with its analogs, VBIT-4 and AKOS-022.
Comparison of VDAC1 Inhibitors
This compound and its derivatives, VBIT-4 and AKOS-022, all target VDAC1 to prevent apoptosis. However, they exhibit different potencies. VBIT-4 has been shown to be more potent than this compound and AKOS-022 in inhibiting VDAC1 oligomerization, Cytochrome c release, and apoptosis.[1]
| Compound | Target | Binding Affinity (Kd) | IC50 for VDAC1 Oligomerization Inhibition | IC50 for Cytochrome c Release Inhibition | IC50 for Apoptosis Inhibition |
| This compound | VDAC1 | 31.3 µM[2] | 8.8 ± 0.56 µM[2] | 6.6 ± 1.03 µM[2] | 7.5 ± 0.27 µM[2] |
| VBIT-4 | VDAC1 | Not explicitly found, but shown to be more potent than this compound[1] | ~1.8 - 2.9 µM[1] | ~1.8 - 2.9 µM[1] | ~1.8 - 2.9 µM[1] |
| AKOS-022 | VDAC1 | 15.4 µM[3] | Less potent than this compound and VBIT-4[1] | Less potent than this compound and VBIT-4[1] | Less potent than this compound and VBIT-4[1] |
Experimental Protocols for Confirming Target Engagement
Several methods can be employed to confirm that this compound directly engages with VDAC1 in a cellular context. These techniques range from directly assessing the protein's oligomerization state to measuring the thermal stability of the target protein upon compound binding.
VDAC1 Oligomerization Assay using Chemical Cross-linking and Western Blot
This assay directly visualizes the inhibition of VDAC1 oligomerization in cells treated with this compound.
Principle: An apoptosis-inducing agent is used to promote the oligomerization of VDAC1. A membrane-permeable cross-linker is then added to covalently link the VDAC1 monomers that are in close proximity. The different oligomeric states of VDAC1 (monomers, dimers, trimers, etc.) are then separated by SDS-PAGE and detected by Western blotting using a VDAC1-specific antibody. Treatment with this compound is expected to reduce the amount of higher-order oligomers.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK-293 or HeLa) at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.[1]
-
Induce apoptosis by adding an appropriate stimulus (e.g., 15 µM selenite for 4 hours).[1] Include a vehicle-treated control group.
-
-
Cell Harvesting and Cross-linking:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Add a membrane-permeant cross-linker such as EGS (ethylene glycol bis(succinimidyl succinate)) to a final concentration of 300 µM.[1]
-
Incubate for 15 minutes at 30°C to allow for cross-linking.[4]
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
-
Protein Extraction and Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VDAC1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results: In the absence of this compound, the apoptosis-inducing agent will cause an increase in the intensity of bands corresponding to VDAC1 dimers, trimers, and higher-order oligomers. Treatment with this compound should lead to a dose-dependent decrease in these higher molecular weight bands, with a corresponding increase in the monomeric VDAC1 band.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein (VDAC1) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble VDAC1 remaining at each temperature is quantified. An increase in the melting temperature (Tm) of VDAC1 in the presence of this compound indicates direct target engagement.[5][6]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a fixed time (e.g., 3 minutes).[5]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Quantification of Soluble VDAC1:
-
The amount of soluble VDAC1 in the supernatant can be quantified by various methods, including:
-
Western Blotting: As described in the previous protocol.
-
ELISA: Using a VDAC1-specific antibody pair.
-
Mass Spectrometry (TPP - Thermal Proteome Profiling): For a proteome-wide analysis of thermal stability changes.
-
-
Expected Results: A plot of the amount of soluble VDAC1 as a function of temperature will generate a melting curve. In the presence of this compound, this curve should shift to the right, indicating a higher melting temperature and thus, stabilization of VDAC1 due to direct binding.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) or Cell-Based ELISA is a quantitative immunofluorescence method performed in microplates, offering a higher throughput for assessing target engagement.
Principle: This method can be adapted to quantify the levels of VDAC1 oligomers directly in fixed and permeabilized cells within a multi-well plate. By using antibodies that specifically recognize oligomerized forms of VDAC1 or by adapting the cross-linking protocol for a plate-based format, one can quantify the inhibitory effect of this compound.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate.
-
Treat the cells with this compound and an apoptosis inducer as described in the VDAC1 oligomerization assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody against VDAC1.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
A second antibody against a housekeeping protein (e.g., GAPDH) labeled with a different fluorophore can be used for normalization.
-
-
Imaging and Quantification:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for VDAC1 and the normalization protein in each well.
-
Expected Results: The fluorescence signal corresponding to VDAC1 (potentially reflecting the total VDAC1 population if an oligomer-specific antibody is not available) can be normalized to the housekeeping protein. A decrease in the VDAC1 signal in this compound treated cells, when using an oligomer-specific antibody, would indicate target engagement. Alternatively, if combined with the cross-linking protocol, changes in the overall VDAC1 signal after extraction of non-cross-linked monomers could be quantified.
Signaling Pathways and Experimental Workflows
References
- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
VBIT-3 Efficacy Across Diverse Cell Lines: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of VBIT-3, a voltage-dependent anion channel 1 (VDAC1) oligomerization inhibitor, and its analogs. This report details its efficacy in comparison to other VDAC1-targeting compounds, supported by experimental data and protocols.
This compound has emerged as a promising inhibitor of apoptosis by targeting the oligomerization of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates cell death pathways. This guide provides a comparative analysis of the efficacy of this compound and its more potent analog, VBIT-4, alongside other known VDAC1 inhibitors, across different cell lines.
Comparative Efficacy of VDAC1 Inhibitors
The inhibitory effects of this compound and its related compounds on critical apoptotic events have been quantified, primarily in the HEK-293 cell line. This compound demonstrates a binding affinity (Kd) of 31.3 μM for VDAC1.[1] The half-maximal inhibitory concentrations (IC50) for this compound in HEK-293 cells are 8.8 ± 0.56 μM for VDAC1 oligomerization, 6.6 ± 1.03 μM for cytochrome c release, and 7.5 ± 0.27 μM for apoptosis.[1]
A structurally related compound, VBIT-4, has shown enhanced potency. In the same study, VBIT-4 inhibited VDAC1 oligomerization, cytochrome c release, and apoptosis in HEK-293 cells with IC50 values in the range of 1.8–2.9 μM.[1] Both this compound and VBIT-4 have also demonstrated efficacy in inhibiting cisplatin-induced VDAC1 oligomerization and cytochrome c release in Bax/Bak-deficient mouse embryonic fibroblasts (MEFs), indicating a mechanism of action independent of these core apoptotic proteins.[1]
For a broader comparison, the efficacies of other compounds known to interact with VDAC1, such as DIDS and Erastin, are presented below. It is important to note that the reported activities and cell lines for these compounds vary across different studies.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HEK-293 | VDAC1 Oligomerization Inhibition | 8.8 ± 0.56 | [1] |
| HEK-293 | Cytochrome c Release Inhibition | 6.6 ± 1.03 | [1] | |
| HEK-293 | Apoptosis Inhibition | 7.5 ± 0.27 | [1] | |
| VBIT-4 | HEK-293 | VDAC1 Oligomerization Inhibition | ~1.8 - 2.9 | [1] |
| HEK-293 | Cytochrome c Release Inhibition | ~1.8 - 2.9 | [1] | |
| HEK-293 | Apoptosis Inhibition | ~1.8 - 2.9 | [1] | |
| DIDS | K562 | Apoptosis Induction (with IR) | Not specified | [2] |
| Erastin | HGC-27 | Cell Viability | 14.39 ± 0.38 | [3] |
| Jurkat | Cell Viability | 3.943 | [4] | |
| Molt4 | Cell Viability | 3.286 | [4] |
Signaling Pathway of VDAC1 Oligomerization-Mediated Apoptosis
Apoptotic stimuli trigger a signaling cascade that leads to the overexpression and subsequent oligomerization of VDAC1 on the outer mitochondrial membrane. This aggregation forms a large pore, facilitating the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. This compound and its analogs act by directly binding to VDAC1 and inhibiting this crucial oligomerization step, thereby preventing the release of cytochrome c and subsequent cell death.
Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound/VBIT-4.
Experimental Workflow for Efficacy Assessment
The evaluation of this compound efficacy typically involves a series of in vitro assays to quantify its impact on VDAC1 oligomerization, cytochrome c release, and overall apoptosis. The following diagram outlines a standard experimental workflow.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
VDAC1 Oligomerization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol is adapted from studies monitoring VDAC1 oligomerization in living cells.
-
Principle: BRET measures the proximity of two proteins tagged with a donor (e.g., Renilla luciferase, RLuc) and an acceptor (e.g., Green Fluorescent Protein, GFP). When the proteins interact (oligomerize), energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in a detectable light emission from the acceptor.
-
Procedure:
-
Co-transfect cells (e.g., HEK-293) with plasmids encoding VDAC1-RLuc and VDAC1-GFP2.
-
Seed the transfected cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or other test compounds.
-
Induce apoptosis using a known stimulus (e.g., selenite, staurosporine).
-
Add the RLuc substrate (e.g., coelenterazine h).
-
Measure the luminescence signals at the emission wavelengths of the donor and acceptor using a plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission) to quantify VDAC1 oligomerization.
-
Cytochrome c Release Assay (Western Blot)
This protocol details the detection of cytochrome c in the cytosolic fraction of cells.
-
Principle: Upon mitochondrial outer membrane permeabilization, cytochrome c is released from the mitochondria into the cytosol. Western blotting is used to detect the presence of cytochrome c in the cytosolic fraction, indicating its release.
-
Procedure:
-
Culture and treat cells with the test compounds and apoptotic inducer.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer.
-
Homogenize the cells and centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial and other cellular debris (pellet).
-
Collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the cytosolic extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol provides a method for quantifying apoptosis and necrosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Culture and treat cells as required.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
References
- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
A Head-to-Head Comparison of VBIT-3 and Other Apoptosis Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VBIT-3, a novel Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization inhibitor, with other major classes of apoptosis inhibitors. This comparison is supported by available experimental data to aid in the evaluation and selection of appropriate research tools and potential therapeutic agents.
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The ability to modulate apoptosis is therefore of significant therapeutic interest. This guide focuses on a comparative analysis of this compound against three established classes of apoptosis inhibitors: Bcl-2 family inhibitors, Inhibitor of Apoptosis Protein (IAP) antagonists, and caspase inhibitors.
Mechanism of Action: A Tale of Different Targets
The landscape of apoptosis inhibition is diverse, with different classes of molecules targeting distinct nodes within the intricate cell death signaling network. This compound represents a unique approach by targeting the mitochondrial gatekeeper, VDAC1.
This compound: This small molecule inhibitor prevents the oligomerization of VDAC1, a protein in the outer mitochondrial membrane. VDAC1 oligomerization is a key step in the mitochondrial pathway of apoptosis, as it is thought to form a channel for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. By inhibiting this process, this compound effectively blocks a critical upstream event in the apoptotic cascade.[1]
Bcl-2 Family Inhibitors: This class of drugs, which includes well-known compounds like Venetoclax and Navitoclax, targets the B-cell lymphoma 2 (Bcl-2) family of proteins. Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) act by sequestering pro-apoptotic "BH3-only" proteins and preventing the activation of the effector proteins BAX and BAK. Bcl-2 inhibitors, also known as BH3 mimetics, bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, liberating the pro-apoptotic proteins and thereby triggering the downstream apoptotic cascade.[2][3]
IAP Antagonists: Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAPs, are endogenous negative regulators of apoptosis. They function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis. IAP antagonists, or SMAC mimetics (e.g., Birinapant, LCL161), mimic the endogenous IAP inhibitor SMAC/DIABLO. By binding to IAPs, they relieve the inhibition of caspases, thus promoting apoptosis.[4][5][6][7][8][9][10][11]
Caspase Inhibitors: This class of inhibitors directly targets the active sites of caspases. Caspases are a family of cysteine proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Pan-caspase inhibitors, such as Z-VAD-FMK and Emricasan, can block apoptosis at the final execution stage.[12][13][14][15][16][17][18]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and representative compounds from the other inhibitor classes. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution as direct head-to-head comparisons are not available.
| Inhibitor Class | Representative Compound | Target(s) | Binding Affinity (Kd/Ki) | IC50/EC50 |
| VDAC1 Inhibitor | This compound | VDAC1 Oligomerization | Kd: 31.3 μM[1] | IC50 (VDAC1 oligomerization): 8.8 ± 0.56 μM IC50 (Cytochrome c release): 6.6 ± 1.03 μM IC50 (Apoptosis): 7.5 ± 0.27 μM[1] |
| Bcl-2 Family Inhibitor | Venetoclax (ABT-199) | Bcl-2 | Ki: <0.01 nM | IC50: Low nM to >10 µM range in various cancer cell lines.[2][3] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Ki: ≤1 nM for Bcl-2/xL/w | IC50: Varies widely depending on cell line Bcl-2 family dependency.[19][20][21] | |
| IAP Antagonist | Birinapant (TL32711) | cIAP1, cIAP2, XIAP | Ki (cIAP1): <1 nM Ki (XIAP): 45 nM | IC50: 15 nM (MDA-MB-231 cells) to >20 µM in various cancer cell lines.[9][10][22][23] |
| LCL161 | cIAP1, XIAP | IC50 (cIAP1): 0.4 nM IC50 (XIAP): 35 nM | IC50: 0.22 µM to >50 µM in B-NHL cell lines.[4][5][6][7][8] | |
| Caspase Inhibitor | Z-VAD-FMK | Pan-caspase | - | IC50: 0.0015 - 5.8 µM for inhibiting apoptosis in various tumor cells.[12][14][15] |
| Emricasan (IDN-6556) | Pan-caspase | - | Clinical data shows efficacy in reducing markers of apoptosis in liver disease patients.[16][17][18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for each class of apoptosis inhibitor within the intrinsic and extrinsic apoptotic pathways.
Figure 1: Overview of Apoptotic Pathways and Inhibitor Targets. This diagram illustrates the extrinsic, intrinsic, and execution pathways of apoptosis, highlighting the points of intervention for this compound, Bcl-2 inhibitors, IAP antagonists, and caspase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of apoptosis inhibitors.
VDAC1 Oligomerization Assay
This assay is used to determine the effect of inhibitors on the oligomerization of VDAC1 in response to apoptotic stimuli.
Principle: Apoptosis induction leads to the oligomerization of VDAC1, which can be captured by chemical cross-linking and visualized by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK-293) and grow to 70-80% confluency. Treat cells with the desired apoptosis inducer (e.g., staurosporine, cisplatin) in the presence or absence of the VDAC1 oligomerization inhibitor (e.g., this compound) for the indicated time.[24]
-
Cross-linking: Harvest the cells and wash with PBS. Resuspend the cell pellet in a buffer containing a membrane-permeable cross-linker such as EGS (ethylene glycol bis(succinimidyl succinate)) at a final concentration of 50-300 µM. Incubate for 15-30 minutes at 30°C.[24][25][26]
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration that neutralizes the cross-linker.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel (e.g., 10% acrylamide).[25][26]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for VDAC1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.[24][25]
-
Figure 2: VDAC1 Oligomerization Assay Workflow. This diagram outlines the key steps involved in assessing VDAC1 oligomerization using chemical cross-linking followed by Western blot analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[4][5][27]
Protocol:
-
Cell Culture and Treatment: Culture cells in the presence of the test compound or apoptosis inducer for the desired duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine floating and adherent cells to account for all apoptotic cells.[27]
-
Washing: Wash the cells twice with cold PBS.[27]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitor of Apoptosis Proteins (IAPs) are commonly dysregulated in GIST and can be pharmacologically targeted to enhance the pro-apoptotic activity of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Apoptosis-sensitizing activity of birinapant in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 16. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 20. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 21. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 23. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis western blot guide | Abcam [abcam.com]
VBIT-3: A Comparative Review of a VDAC1 Oligomerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of VBIT-3, a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1 is a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis. Its oligomerization is considered a critical step in the mitochondrial pathway of apoptosis, making it a promising target for therapeutic intervention in diseases associated with excessive cell death, such as neurodegenerative and cardiovascular disorders.[1][2] This guide summarizes the available quantitative data, details the experimental protocols from key studies, and visualizes the proposed mechanisms of action.
Performance Comparison: this compound and its Analogue VBIT-4
This compound was developed as part of a high-throughput screening effort to identify compounds that could inhibit VDAC1 oligomerization.[2] Subsequent medicinal chemistry efforts led to the synthesis of VBIT-4, a more potent analogue.[3] The following table summarizes the comparative performance of this compound and VBIT-4 based on the foundational study by Ben-Hail et al. (2016).
| Compound | Binding Affinity (Kd) to VDAC1 | IC50 for VDAC1 Oligomerization Inhibition | IC50 for Cytochrome c Release Inhibition | IC50 for Apoptosis Inhibition |
| This compound | 31.3 µM[1] | 8.8 ± 0.56 µM[1] | 6.6 ± 1.03 µM[1] | 7.5 ± 0.27 µM[1] |
| VBIT-4 | 17 µM | 1.9 ± 0.08 µM[2] | 1.8 ± 0.24 µM | 2.9 ± 0.12 µM |
Table 1: Comparative quantitative data for this compound and VBIT-4. Data extracted from Medchemexpress product pages citing Ben-Hail et al., 2016.[1]
The data clearly indicates that VBIT-4 is a more potent inhibitor of VDAC1-mediated apoptotic processes compared to this compound, exhibiting a lower binding affinity constant and lower IC50 values across all measured parameters.[3]
Other VDAC Inhibitors: A Brief Overview
Several other compounds have been reported to target VDAC, although direct, quantitative head-to-head comparative studies with this compound are limited in the current literature.
| Compound | Reported Mechanism of Action |
| Erastin | Induces ferroptosis by targeting VDAC2/VDAC3, altering mitochondrial permeability, and inhibiting the cystine-glutamate antiporter system Xc-.[4][5][6] |
| DIDS | A dual inhibitor of ABCA1 and VDAC1, it inhibits VDAC1 oligomerization and apoptosis.[4][7] |
| WEHI-9625 | Binds to VDAC2 and promotes its ability to inhibit apoptosis driven by mouse BAK.[4][8] |
Table 2: Other reported VDAC inhibitors and their mechanisms of action. This table provides a qualitative comparison due to the lack of direct quantitative comparative studies with this compound.
Visualizing the Mechanism of Action
The originally proposed mechanism of action for this compound and VBIT-4 centers on the direct inhibition of VDAC1 oligomerization, thereby preventing the release of pro-apoptotic factors from the mitochondria.
Caption: Proposed mechanism of this compound in inhibiting apoptosis.
However, a recent 2025 preprint by Ravishankar et al. has challenged this model for the more potent analogue, VBIT-4.[9] Their findings suggest that VBIT-4 may exert its effects by partitioning into the lipid bilayer and disrupting membrane integrity, a VDAC1-independent mechanism.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional Model of Metabolite Gating by Human Voltage-Dependent Anion Channel 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Membrane-Disruptive Action of VBIT-4 Challenges Its Role as a Widely Used VDAC Oligomerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
